Phox-i2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQUVZDTGNTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353495-22-4 | |
| Record name | 353495-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Phox-i2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism of Phox-i2, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting reactive oxygen species (ROS) production. This document details the core mechanism of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes its action within the relevant signaling pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][2][3] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex, which is a primary source of superoxide and other reactive oxygen species in phagocytic cells like neutrophils.[2][4]
The activation of NOX2 is a multi-step process. In resting cells, the catalytic core of the enzyme, composed of gp91phox (also known as NOX2) and p22phox, resides in the cell membrane. The regulatory subunits, including p67phox, p47phox, p40phox, and Rac, are located in the cytoplasm.[5][6] Upon cellular stimulation, a signaling cascade leads to the phosphorylation of p47phox and the translocation of the cytosolic subunits to the membrane.[6][7] The binding of Rac1-GTP to p67phox induces a conformational change that is essential for the subsequent activation of gp91phox, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide.[2][8]
This compound exerts its inhibitory effect by binding with high affinity to p67phox, thereby preventing its interaction with Rac1.[1][2] This disruption of the p67phox-Rac1 signaling axis effectively blocks the assembly of the functional NOX2 complex and consequently inhibits the production of ROS.[1][4] This targeted approach offers a degree of specificity that is often lacking in other NOX inhibitors, which may have off-target effects on other NOX isoforms or cellular enzymes.[2][4]
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | ~150 nM | Purified p67phox protein | [1][3][4] |
| IC50 (ROS Inhibition) | Dose-dependent | Differentiated HL-60 cells | [4] |
| IC50 (ROS Inhibition) | Dose-dependent | Primary human neutrophils | [1] |
Signaling Pathway and Inhibition
The following diagram illustrates the NOX2 activation pathway and the point of intervention for this compound.
Caption: NOX2 activation pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
1. Microscale Thermophoresis (MST) for Binding Affinity Determination
-
Objective: To quantify the binding affinity of this compound to its target protein, p67phox.
-
Materials:
-
Recombinant human p67phox protein
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent dye for protein labeling (e.g., NHS-ester dye)
-
MST instrument
-
-
Procedure:
-
Label the recombinant p67phox protein with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in MST buffer.
-
Mix the labeled p67phox (at a constant concentration) with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled p67phox in the presence of varying concentrations of this compound using an MST instrument.
-
Analyze the change in thermophoresis to determine the dissociation constant (Kd).[4]
-
2. Differentiated HL-60 Cell ROS Production Assay (H2DCFDA)
-
Objective: To measure the inhibitory effect of this compound on intracellular ROS production in a neutrophil-like cell line.
-
Materials:
-
HL-60 cells
-
Dimethyl sulfoxide (DMSO) for differentiation
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
-
-
Procedure:
-
Culture and differentiate HL-60 cells into a neutrophil-like phenotype by treating with DMSO.[9]
-
Harvest and resuspend the differentiated cells in HBSS.
-
Load the cells with H2DCFDA dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate ROS production by adding PMA.[9]
-
Measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the oxidation of H2DCFDA by intracellular ROS.
-
Calculate the dose-dependent inhibition of ROS production by this compound and determine the IC50 value.[4]
-
3. Human Neutrophil ROS Production Assay (Luminol Chemiluminescence)
-
Objective: To assess the inhibitory effect of this compound on extracellular ROS production in primary human neutrophils.
-
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
PMA or other relevant stimulant
-
Luminol
-
HBSS with calcium and magnesium
-
Luminometer
-
-
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.
-
Add luminol to the cell suspension.
-
Stimulate the cells with PMA.
-
Immediately measure the chemiluminescence generated by the reaction of luminol with ROS using a luminometer.
-
Determine the dose-response curve for this compound-mediated inhibition of ROS production.[4]
-
Experimental Workflow
The logical flow of experiments to characterize a NOX2 inhibitor like this compound is depicted below.
Caption: A typical experimental workflow for the characterization of this compound.
This guide provides a detailed technical overview of the mechanism of action of this compound. The information presented, including the quantitative data, signaling pathways, and experimental protocols, should serve as a valuable resource for researchers and professionals working in the field of drug discovery and development, particularly those focused on inflammatory and oxidative stress-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
- 8. Regulation of the phagocyte NADPH oxidase activity: phosphorylation of gp91phox/NOX2 by protein kinase C enhances its diaphorase activity and binding to Rac2, p67phox, and p47phox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Phox-i2: A Technical Guide to a Selective NOX2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Phox-i2, a small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. It details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes its role in relevant signaling pathways.
Introduction to NOX2 and this compound
The NADPH oxidase (NOX) family of enzymes are dedicated producers of reactive oxygen species (ROS).[1][2] The NOX2 isoform, historically identified in phagocytes, is a multi-subunit enzyme complex responsible for the "respiratory burst," a crucial component of the innate immune defense against pathogens.[3][4] However, excessive or dysregulated NOX2 activity is implicated in a wide range of pathologies, including cardiovascular diseases, neuroinflammation, and inflammatory disorders, making it a significant therapeutic target.[4][5]
NOX2 activation is a complex process requiring the assembly of several cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac with the membrane-bound catalytic core, a heterodimer of gp91phox (also known as NOX2) and p22phox.[3][6][7] this compound is a rationally designed small molecule inhibitor that selectively targets a critical protein-protein interaction within this activation cascade, preventing the assembly of the functional enzyme complex and subsequent ROS production.[8][9]
Mechanism of Action
This compound functions as a selective inhibitor by disrupting the interaction between the cytosolic subunit p67phox and the activated small GTPase, Rac1.[8][9] This interaction is a pivotal step in the activation of NOX2.
The activation sequence is as follows:
-
Upon cellular stimulation (e.g., by phorbol 12-myristate 13-acetate - PMA), protein kinases phosphorylate the organizer subunit, p47phox.[3][6]
-
This phosphorylation induces a conformational change in p47phox, enabling its translocation to the membrane where it binds to p22phox.[4][7]
-
p47phox acts as an organizing scaffold, recruiting the other cytosolic components, including p67phox and p40phox, to the membrane.[10]
-
Concurrently, the small GTPase Rac is activated (converted from a GDP-bound to a GTP-bound state) and also translocates to the membrane.
-
The binding of activated Rac1-GTP to p67phox is essential for inducing the full catalytic activity of the gp91phox subunit.[9]
This compound was specifically designed to bind to the Rac1-GTPase binding pocket on p67phox.[9] By occupying this site, this compound physically prevents the association of Rac1, thereby halting the final step of NOX2 complex assembly and activation. This leads to a dose-dependent inhibition of NOX2-mediated superoxide production.[8][9]
Quantitative Data and Selectivity
This compound demonstrates high-affinity binding to its target and is effective at inhibiting NOX2 activity in cellular models. While a specific IC50 value is not consistently reported across literature, its potent activity is well-established.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | ~150 nM | p67phox | Not Specified | [8] |
| Efficacy | Dose-dependent inhibition of superoxide production | NOX2 | Cellular Assays | [8][9] |
This compound is described as a selective NOX2 inhibitor.[8] This selectivity stems from its unique mechanism of action. NOX1, a close homolog of NOX2, relies on the organizer and activator proteins NOXO1 and NOXA1, respectively, which are homologs of p47phox and p67phox.[7][10] While some crossover can occur, the specific interaction between p67phox and Rac1 is a hallmark of the NOX2 activation complex.[7][9] Other isoforms like NOX4 are constitutively active and do not require the assembly of these cytosolic subunits, while NOX5 is activated by intracellular calcium.[1][7] Therefore, by targeting the p67phox-Rac1 axis, this compound achieves a high degree of selectivity for NOX2 over other ROS-generating systems.
Summary of In Vitro and In Vivo Findings
In Vitro Studies
This compound has been shown to be effective in various cell-based assays. It dose-dependently inhibits NOX2-mediated superoxide production in differentiated human promyelocytic leukemia (dHL-60) cells and in primary human neutrophils stimulated with PMA, without showing detectable toxicity.[8] Its ability to suppress ROS in these key immune cells underscores its potential as an anti-inflammatory agent.
In Vivo Studies
While detailed in vivo pharmacokinetic and pharmacodynamic data for this compound is limited in the provided search results, it has been used in animal models to probe the function of NOX2. For example, this compound was used to suppress ROS production in mouse neutrophils.[9] The use of this compound in models of disease, such as virus-induced inflammation in zebrafish, highlights its utility as a tool to study the pathological roles of NOX2.[9]
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound.
Protocol: In Vitro NOX2 Inhibition Assay in Differentiated HL-60 Cells
This protocol describes a common method to measure the inhibitory effect of this compound on NOX2-dependent ROS production.
1. Cell Culture and Differentiation:
-
Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Induce differentiation into a neutrophil-like phenotype by incubating the cells with 1.3% dimethyl sulfoxide (DMSO) for 5-6 days. Differentiated cells will express the necessary components of the NOX2 complex.[3][6]
2. ROS Detection Assay:
-
Harvest differentiated HL-60 cells and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (H2DCFDA) or luminol.
-
Aliquot the cell suspension into a 96-well plate.
-
Add this compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 20-30 minutes at 37°C to allow for inhibitor uptake.
-
Initiate NOX2 activation by adding a stimulant, typically Phorbol 12-myristate 13-acetate (PMA, final concentration ~0.8 µM).[3][6]
-
Immediately measure the output (fluorescence or chemiluminescence) over time using a plate reader.
3. Data Analysis:
-
Calculate the rate of ROS production or the area under the curve (AUC) for each concentration.
-
Normalize the data to the vehicle control (representing 100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationship of Inhibition
The inhibitory effect of this compound can be understood as a direct chain of events that prevents the generation of superoxide by the NOX2 enzyme. This logical flow underscores its targeted mechanism.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. NADPH oxidase family proteins: signaling dynamics to disease management - PMC [pmc.ncbi.nlm.nih.gov]
The p67phox-Rac1 Interaction: A Linchpin in NADPH Oxidase Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of reactive oxygen species (ROS) by the NADPH oxidase complex is a critical process in host defense and cellular signaling. A key event in the activation of this multi-protein enzyme is the interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1. This guide provides a comprehensive technical overview of the p67phox-Rac1 interaction, detailing the molecular mechanisms, quantitative binding data, and the experimental protocols used to investigate this pivotal protein-protein interaction. Understanding the nuances of this interaction is paramount for developing therapeutic strategies that target NADPH oxidase-mediated pathologies.
The activation of the phagocyte NADPH oxidase is initiated by the assembly of cytosolic components, including p47phox, p67phox, and Rac, with the membrane-bound flavocytochrome b558.[1][2] Rac1, in its GTP-bound state, directly binds to p67phox, an essential step for the subsequent activation of the oxidase.[2][3][4] This interaction is believed to induce a conformational change in p67phox, enabling it to productively engage with the catalytic subunit of the oxidase, gp91phox (also known as Nox2), and initiate the electron flow from NADPH to molecular oxygen to produce superoxide.
Signaling Pathways and Logical Relationships
The assembly and activation of the NADPH oxidase complex is a coordinated process involving multiple protein-protein and protein-lipid interactions. The following diagrams illustrate the key signaling pathways and experimental workflows related to the p67phox-Rac1 interaction.
References
- 1. Rac binding to p67(phox). Structural basis for interactions of the Rac1 effector region and insert region with components of the respiratory burst oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Rac with p67phox and regulation of phagocytic NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
Phox-i2: A Targeted Approach to Reactive Oxygen Species Suppression by Inhibiting the NOX2 Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is a key pathological driver in a wide range of inflammatory, cardiovascular, and neurodegenerative diseases. The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of regulated ROS production in phagocytic and other cell types. Consequently, the development of specific NOX2 inhibitors is of significant therapeutic interest. This technical guide provides a comprehensive overview of Phox-i2, a selective small-molecule inhibitor of the p67phox-Rac1 interaction, a critical step in the activation of the NOX2 complex. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction
The generation of reactive oxygen species is a fundamental aspect of cellular metabolism and host defense. The NOX family of enzymes are dedicated producers of ROS, with NOX2 (also known as gp91phox) being the archetypal member, predominantly expressed in phagocytes. The activation of NOX2 is a tightly regulated process involving the assembly of several cytosolic protein subunits with the membrane-bound cytochrome b558, which is composed of gp91phox and p22phox. This assembly is initiated by various stimuli and results in the transfer of electrons from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻), a precursor to other ROS.
Dysregulation of NOX2 activity leads to excessive ROS production, contributing to oxidative stress and cellular damage. This has implicated NOX2 in the pathophysiology of numerous diseases, making it a prime target for therapeutic intervention. This compound has emerged as a promising tool for studying NOX2-mediated processes and as a lead compound for drug development. It acts via a specific protein-protein interaction inhibition, targeting the association of the cytosolic subunit p67phox with the small GTPase Rac1. This interaction is a linchpin for the functional assembly and activation of the NOX2 enzyme complex.
This guide will provide a detailed examination of this compound, offering researchers and drug development professionals the necessary information to effectively utilize and further investigate this potent NOX2 inhibitor.
Mechanism of Action of this compound
The inhibitory action of this compound is centered on the disruption of a key protein-protein interaction essential for the assembly and activation of the NOX2 enzyme complex.
The NOX2 Activation Cascade
Under resting conditions, the components of the NOX2 enzyme are segregated within the cell. The catalytic core, cytochrome b558 (comprising gp91phox and p22phox), resides in the plasma and phagosomal membranes. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac (typically Rac1 or Rac2), are located in the cytosol.
Upon cellular stimulation by agonists such as phorbol 12-myristate 13-acetate (PMA) or f-Met-Leu-Phe (fMLP), a signaling cascade is initiated. This leads to the phosphorylation of cytosolic subunits, most notably p47phox. Phosphorylation induces a conformational change in p47phox, enabling its translocation to the membrane where it binds to p22phox. This event serves as a scaffold for the recruitment of the other cytosolic components, including the p67phox/p40phox heterodimer and an activated, GTP-bound form of Rac.
The Critical Role of the p67phox-Rac1 Interaction
The binding of GTP-bound Rac1 to p67phox is a crucial step for the full activation of the NOX2 complex. This interaction is thought to induce a conformational change in p67phox, which in turn activates the electron-transferring function of gp91phox, leading to superoxide production.
This compound: A Selective Inhibitor
This compound is a cell-permeable small molecule specifically designed to inhibit the interaction between p67phox and Rac1.[1] By binding to p67phox with high affinity, this compound prevents the association of GTP-Rac1 with this regulatory subunit. This disruption effectively halts the assembly of a fully functional NOX2 complex, thereby suppressing the production of reactive oxygen species.[1]
Quantitative Data
The efficacy of this compound in suppressing ROS production has been quantified in various cellular models. The following tables summarize the key quantitative data available for this compound and its closely related analog, Phox-i1.
Table 1: Binding Affinity of this compound
| Ligand | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | p67phox | Microscale Thermophoresis | ~150 nM | [1] |
Table 2: In Vitro Inhibition of ROS Production by Phox-i Analogs
| Compound | Cell Type | Assay Method | Stimulant | IC₅₀ | Reference |
| This compound | Differentiated HL-60 (dHL-60) | DCFDA-based FACS analysis | PMA | ~1 µM | |
| Phox-i1 | Primary Human Neutrophils | Luminol Chemiluminescence | fMLP | ~6 µM | |
| Phox-i1 | Differentiated HL-60 (dHL-60) | DCFDA-based FACS analysis | fMLP | ~3 µM | |
| Phox-i1 | Primary Human Neutrophils | Luminol Chemiluminescence | fMLP | ~8 µM |
Note: Data for this compound in primary human neutrophils and more detailed dose-response curves are subjects of ongoing research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Measurement of Superoxide Production in Differentiated HL-60 Cells (Cytochrome c Reduction Assay)
This protocol describes the measurement of superoxide production in PMA-stimulated differentiated HL-60 (dHL-60) cells using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
HL-60 cells (ATCC CCL-240)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cytochrome c (from bovine heart)
-
Superoxide Dismutase (SOD) (from bovine erythrocytes)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Culture and Differentiation:
-
Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce differentiation into a neutrophil-like phenotype, incubate the cells with 1.3% (v/v) DMSO for 5-7 days.
-
-
Assay Preparation:
-
Harvest the differentiated HL-60 (dHL-60) cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with HBSS and resuspend in HBSS to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in HBSS. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Prepare a working solution of cytochrome c at 1 mg/mL in HBSS.
-
Prepare a working solution of SOD at 300 U/mL in HBSS.
-
-
Assay Execution:
-
In a 96-well plate, add 50 µL of the dHL-60 cell suspension to each well.
-
To appropriate wells, add 25 µL of this compound at various concentrations (or vehicle control).
-
To control wells for measuring SOD-inhibitable reduction, add 10 µL of SOD solution. To all other wells, add 10 µL of HBSS.
-
Add 50 µL of the cytochrome c working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of PMA (final concentration of 100 nM) to all wells except the unstimulated controls (add 25 µL of HBSS instead).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 550 nm every 2 minutes for a total of 60 minutes.
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each well.
-
The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹ cm⁻¹).
-
Subtract the rate of the SOD-containing wells (SOD-inhibitable rate) from the corresponding wells without SOD to determine the specific rate of superoxide-mediated cytochrome c reduction.
-
Plot the percentage inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.
-
Microscale Thermophoresis (MST) for Measuring this compound and p67phox Interaction
This protocol outlines a general procedure for quantifying the binding affinity between a fluorescently labeled protein (p67phox) and a small molecule ligand (this compound).
Materials:
-
Purified recombinant p67phox protein
-
Fluorescent labeling kit (e.g., NHS-ester reactive dye)
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Microscale Thermophoresis instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling:
-
Label the purified p67phox protein with a fluorescent dye according to the manufacturer's protocol.
-
Remove the excess, unconjugated dye using a size-exclusion chromatography column.
-
Determine the final concentration and degree of labeling of the fluorescently labeled p67phox.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO and create a 16-point serial dilution series in MST buffer.
-
Prepare a solution of the fluorescently labeled p67phox in MST buffer at a constant concentration (typically in the low nanomolar range).
-
-
MST Measurement:
-
Mix the labeled p67phox solution with each dilution of this compound (1:1 volume ratio).
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement according to the instrument's software instructions. This involves an initial fluorescence scan, followed by the application of an infrared laser to create a temperature gradient and monitoring the subsequent change in fluorescence.
-
-
Data Analysis:
-
The instrument software will analyze the change in fluorescence (thermophoresis) as a function of the this compound concentration.
-
The data is typically plotted as the normalized fluorescence change against the logarithm of the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable binding model (e.g., the law of mass action).
-
Visualizations
Experimental Workflow for Screening NOX2 Inhibitors
The following diagram illustrates a typical workflow for the screening and validation of potential NOX2 inhibitors like this compound.
Conclusion
This compound represents a significant advancement in the quest for selective NOX2 inhibitors. Its well-defined mechanism of action, targeting the crucial p67phox-Rac1 interaction, offers a high degree of specificity for the NOX2 complex. The quantitative data presented herein demonstrates its potent inhibitory activity in relevant cellular models. The detailed experimental protocols provide a solid foundation for researchers to further investigate its properties and to utilize it as a tool to probe the roles of NOX2 in health and disease. As our understanding of the pathological implications of excessive ROS production continues to grow, targeted inhibitors like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.
References
Phox-i2: A Technical Guide to its Target Protein, Binding Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phox-i2 is a small molecule inhibitor that has garnered significant interest for its selective targeting of the NADPH oxidase 2 (NOX2) enzyme complex. As a critical source of reactive oxygen species (ROS) in phagocytic cells, NOX2 plays a central role in the innate immune response. However, its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of NOX2 and presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's target protein, binding affinity, and the experimental methodologies used to characterize its activity.
Target Protein and Mechanism of Action
The primary molecular target of this compound is the cytosolic protein p67phox (also known as neutrophil cytosolic factor 2 or NCF2). This compound acts as a selective inhibitor of the crucial protein-protein interaction between p67phox and the small GTPase Rac1.[1][2] This interaction is a pivotal event in the assembly and activation of the NOX2 enzyme complex.
The NOX2 complex is a multi-subunit enzyme responsible for the "respiratory burst" in phagocytes, generating superoxide radicals (O₂⁻) to combat pathogens. In its resting state, the complex is unassembled, with the catalytic subunit, gp91phox (NOX2), and p22phox forming the membrane-bound flavocytochrome b558, while the regulatory subunits p67phox, p47phox, p40phox, and Rac reside in the cytosol.[3]
Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation of p47phox and the exchange of GDP for GTP on Rac. Activated Rac-GTP then binds to a specific domain on p67phox.[4] This binding event is critical as it induces a conformational change in p67phox, enabling it to activate the catalytic subunit gp91phox. The entire cytosolic complex then translocates to the membrane to assemble with flavocytochrome b558, forming the active NOX2 enzyme.
This compound exerts its inhibitory effect by binding to p67phox and sterically hindering its interaction with Rac1-GTP.[2][5] By preventing this association, this compound effectively blocks the assembly and subsequent activation of the NOX2 complex, leading to a dose-dependent reduction in ROS production.[2]
Quantitative Data: Binding Affinity and Inhibitory Potency
The interaction of this compound with its target and its functional consequences have been quantified using various biophysical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~150 nM | Microscale Thermophoresis | Recombinant p67phox | [1][2] |
| Inhibitory Concentration (IC50) | ~1 µM | DCFDA Assay | Differentiated HL-60 cells | [2] |
| Inhibitory Concentration (IC50) | ~6 µM | Luminol Chemiluminescence | Primary Human Neutrophils | [2] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and the experimental approaches used for its characterization, the following diagrams have been generated using the DOT language.
Caption: NOX2 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination
This protocol describes the determination of the binding affinity between recombinant p67phox and this compound.
Materials:
-
Recombinant human p67phox protein
-
This compound
-
MST Buffer (e.g., PBS, pH 7.4, 0.05% Tween-20)
-
NanoTemper Monolith NT.115 instrument
-
Standard or premium capillaries
Procedure:
-
Protein Labeling (if required): If p67phox is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper Protein Labeling Kits). Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in MST buffer. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1%.
-
Prepare a solution of labeled p67phox in MST buffer at a constant concentration (typically in the low nM range).
-
-
Binding Reaction:
-
Mix the labeled p67phox solution with each dilution of this compound in a 1:1 ratio.
-
Incubate the mixtures at room temperature for 10-20 minutes to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the Monolith NT.115 instrument.
-
Set the instrument parameters (e.g., LED power, MST power). A typical setting is 20-40% LED power and 40% MST power.
-
Run the MST experiment.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the this compound concentration.
-
Fit the resulting binding curve using the NT Analysis software to determine the dissociation constant (Kd).
-
Luminol-based Chemiluminescence Assay for ROS Production in Human Neutrophils
This protocol details the measurement of ROS production in primary human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Luminol
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation:
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well white plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells containing neutrophils and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
ROS Measurement:
-
Prepare a working solution of luminol in HBSS (e.g., 100 µM).
-
Add luminol to each well.
-
Prepare a working solution of PMA in HBSS (e.g., 200 nM).
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Initiate the reaction by adding PMA to each well.
-
Immediately begin measuring chemiluminescence at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the chemiluminescence signal for each condition.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[2]
-
DCFDA Assay for ROS Production in Differentiated HL-60 Cells
This protocol describes the measurement of intracellular ROS in neutrophil-like HL-60 cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
HL-60 cells
-
All-trans-retinoic acid (ATRA) or Dimethyl sulfoxide (DMSO) for differentiation
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Differentiation:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Induce differentiation into a neutrophil-like phenotype by treating the cells with 1 µM ATRA or 1.3% DMSO for 4-5 days.
-
-
Inhibitor Treatment:
-
Harvest the differentiated HL-60 cells and resuspend them in PBS at 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control.
-
-
DCFDA Staining:
-
Add DCFDA to the cell suspension to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Stimulation and Analysis:
-
Stimulate the cells with PMA (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Analyze the fluorescence of the cells immediately using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
-
Data Analysis:
Conclusion
This compound is a potent and selective inhibitor of the p67phox-Rac1 interaction, providing a valuable chemical probe for studying the role of NOX2 in health and disease. This guide has detailed its mechanism of action, provided key quantitative data on its binding affinity and inhibitory potency, and outlined the experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of immunology, neurobiology, and drug discovery in their efforts to further elucidate the complex biology of NADPH oxidases and to develop novel therapeutic strategies targeting these enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phox-i2: A Targeted Approach to Modulating Neutrophil Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neutrophils are the first line of defense in the innate immune system, employing a potent arsenal of antimicrobial mechanisms. A cornerstone of this response is the generation of reactive oxygen species (ROS) by the NADPH oxidase 2 (NOX2) enzyme complex, a process known as the oxidative burst. While essential for host defense, dysregulated NOX2 activity contributes to tissue damage in numerous inflammatory diseases. Phox-i2 is a selective small-molecule inhibitor that offers a targeted approach to modulating neutrophil function by preventing the assembly and activation of the NOX2 complex. This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantifiable impact on neutrophil functions, and detailed experimental protocols for its study.
The NOX2 Complex: A Primer on ROS Generation in Neutrophils
The phagocyte NADPH oxidase (NOX2) is a multi-protein enzyme complex responsible for the oxidative burst. In resting neutrophils, the components of this complex are segregated. The catalytic core, a heterodimer called flavocytochrome b558 (composed of gp91phox and p22phox), is localized to the membranes of specific granules and the plasma membrane. The regulatory subunits, p47phox, p67phox, p40phox, and the small GTPase Rac2, reside in the cytosol.
Upon neutrophil activation by various stimuli, a complex signaling cascade leads to the phosphorylation of p47phox and the exchange of GDP for GTP on Rac2. These events trigger the translocation of the cytosolic subunits to the membrane, where they assemble with flavocytochrome b558 to form the active oxidase. A critical step in this assembly is the direct interaction between the activated, GTP-bound Rac2 and the p67phox subunit. This binding induces a conformational change in p67phox, enabling it to activate the catalytic subunit gp91phox, which then transfers electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).
Mechanism of Action: this compound Inhibition of the p67phox-Rac1/2 Interaction
This compound is a selective inhibitor designed to disrupt the activation of the NOX2 complex. It functions by specifically targeting the interaction between the cytosolic subunit p67phox and the small GTPase Rac. This compound binds with high affinity to p67phox, physically blocking the site required for Rac-GTP binding.[1] By preventing this crucial protein-protein interaction, this compound effectively halts the assembly of a functional NOX2 enzyme complex, thereby inhibiting the production of superoxide and subsequent reactive oxygen species.
Impact on Neutrophil Function
This compound's primary effect is the potent and dose-dependent inhibition of the neutrophil oxidative burst. By preventing NOX2 activation, it significantly reduces the production of superoxide and other downstream ROS.
Quantitative Inhibition of ROS Production
The efficacy of this compound has been quantified in both neutrophil-like cell lines and primary human neutrophils, demonstrating its activity in relevant biological systems. The key quantitative metrics for this compound and its related analog, Phox-i1, are summarized below.
| Compound | Target Interaction | Binding Affinity (Kd) | Cell Type | IC₅₀ (ROS Inhibition) | Assay Method | Reference |
| This compound | p67phox - Rac1 | ~150 nM | dHL-60 (neutrophil-like) | ~1 µM | DCFDA (Flow Cytometry) | [2] |
| Primary Human Neutrophils | ~6 µM | Luminol Chemiluminescence | [2] | |||
| Phox-i1 | p67phox - Rac1 | ~100 nM | Primary Human Neutrophils | ~8 µM | Luminol Chemiluminescence | [2] |
Inhibition of Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin and granular proteins, which are released by neutrophils to trap and kill pathogens. The formation of NETs (NETosis) in response to certain stimuli, such as phorbol 12-myristate 13-acetate (PMA), is a NOX2-dependent process.[3][4] The ROS generated during the oxidative burst are critical signaling molecules in the pathway leading to chromatin decondensation and NET release. Consequently, by inhibiting NOX2-derived ROS production, this compound is expected to block PMA-induced NETosis. This makes this compound a valuable tool for studying the role of NOX2 in NET formation and a potential therapeutic agent for conditions where excessive NETosis is pathogenic.
Experimental Protocols
The following section details key methodologies for studying the effects of this compound on neutrophil function.
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils using density gradient centrifugation.
-
Blood Collection: Collect whole human blood into tubes containing an anticoagulant (e.g., heparin or sodium citrate).
-
Dextran Sedimentation: Mix the blood with a 2% dextran solution (e.g., 13 mL dextran to 20 mL blood) and allow erythrocytes to sediment for 20-30 minutes at room temperature.
-
Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Layer the collected plasma onto a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Cell Layer Separation: After centrifugation, aspirate the upper layers, leaving the neutrophil/erythrocyte pellet at the bottom.
-
Erythrocyte Lysis: Resuspend the pellet and lyse contaminating red blood cells using a hypotonic solution (e.g., 0.2% NaCl) for 30 seconds, followed by restoration of isotonicity with a hypertonic solution (e.g., 1.6% NaCl).
-
Washing: Wash the neutrophil pellet with a calcium and magnesium-free buffer (e.g., PBS) by centrifuging at 150 x g for 5 minutes. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate assay buffer and determine the cell concentration and purity (typically >95%) using a hemocytometer and cytospin analysis.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS via flow cytometry.
-
Neutrophil Preparation: Isolate neutrophils as described in Protocol 4.1 and resuspend them at 1 x 10⁶ cells/mL in a suitable buffer (e.g., RPMI 1640 or PBS).
-
Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM. Incubate for 20-30 minutes at 37°C in the dark. During this time, intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cells.
-
Washing: Centrifuge the cells to remove excess probe and resuspend them in fresh buffer.
-
Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add this compound (at various concentrations) or vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a stimulating agent (e.g., 100 nM PMA or 1 µM fMLP) to induce the oxidative burst. Include an unstimulated control.
-
Data Acquisition: Immediately acquire data on a flow cytometer. Excite the DCF at 488 nm and measure the emission at ~525 nm. Collect data for a set period (e.g., 15-30 minutes).
-
Analysis: Gate on the neutrophil population using forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the DCF signal. The increase in MFI corresponds to the amount of intracellular ROS produced. Compare the MFI of this compound-treated samples to the vehicle-treated stimulated control to determine the percent inhibition.
Measurement of Extracellular Superoxide (Cytochrome c Reduction Assay)
This spectrophotometric assay quantifies the release of superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Cytochrome c solution: Prepare a 100 µM solution of cytochrome c from bovine heart in assay buffer.
-
SOD solution: Prepare a stock solution of superoxide dismutase.
-
Stimulant: Prepare a working solution of PMA or fMLP.
-
-
Assay Setup: Perform the assay in a 96-well plate or spectrophotometer cuvettes, pre-warmed to 37°C.
-
Reaction Mixture: To each well/cuvette, add:
-
Isolated neutrophils (e.g., 2 x 10⁵ cells per well).
-
This compound at desired concentrations or vehicle control.
-
For control wells, add SOD to measure the background absorbance change not due to superoxide.
-
Cytochrome c solution (final concentration ~80 µM).
-
-
Incubation: Incubate the plate/cuvettes for 5-10 minutes at 37°C to allow the inhibitor to take effect.
-
Initiate Reaction: Add the stimulus (e.g., PMA) to all wells except the negative control.
-
Kinetic Measurement: Immediately begin reading the absorbance at 550 nm kinetically over 30-60 minutes using a temperature-controlled plate reader or spectrophotometer.
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA550/min) for each well.
-
Subtract the rate of the SOD-containing wells from the rate of the corresponding sample wells to get the SOD-inhibitable rate.
-
Convert the SOD-inhibitable rate of cytochrome c reduction to nmol of O₂⁻/min using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).
-
Calculate the percent inhibition caused by this compound relative to the vehicle control.
-
Cell-Free NOX2 Activation Assay
This assay reconstitutes the NOX2 system in vitro to directly measure the inhibition of complex assembly. It is a powerful tool for confirming that an inhibitor targets a specific protein-protein interaction.
-
Component Preparation:
-
Membrane Fraction: Prepare a membrane fraction from unstimulated neutrophils (or other cells expressing flavocytochrome b558) by sonication and ultracentrifugation. This fraction contains gp91phox and p22phox.
-
Cytosolic Fraction: Prepare a cytosolic fraction from unstimulated neutrophils, which contains the regulatory subunits.
-
Recombinant Proteins: Alternatively, use purified recombinant proteins: p67phox, p47phox, and a constitutively active, GTP-loaded form of Rac1 (e.g., Rac1-GTPγS).
-
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane fraction.
-
Recombinant p67phox and Rac1-GTPγS. (p47phox can be omitted in some systems when using an anionic amphiphile activator).
-
This compound at desired concentrations or vehicle control.
-
Cytochrome c (for detection).
-
-
Activation: Initiate the assembly and activation of the complex by adding an anionic amphiphile, such as sodium dodecyl sulfate (SDS), and the substrate, NADPH.
-
Measurement and Analysis: Immediately measure the rate of superoxide production by kinetic cytochrome c reduction at 550 nm, as described in Protocol 4.3. The inhibition of this rate in the presence of this compound directly demonstrates its ability to block the assembly of the core components of the oxidase.
Conclusion and Future Directions
This compound represents a significant tool for both basic research and therapeutic development. Its specific mechanism of action—inhibiting the p67phox-Rac interaction—allows for the precise dissection of NOX2-dependent signaling pathways in neutrophils. For drug development professionals, this compound and its analogs serve as lead compounds for the creation of novel anti-inflammatory therapies. By targeting the source of pathogenic ROS production in inflammatory conditions, these inhibitors have the potential to treat a wide range of diseases, including arthritis, vascular disease, and neuroinflammatory disorders, without the broad immunosuppressive effects of other anti-inflammatory agents. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound-like molecules for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NADPH oxidase blocks NETosis and reduces thrombosis in heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shiga Toxin 2a Induces NETosis via NOX-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phox-i2 in Modulating Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, and its role in modulating inflammatory responses. This compound targets the NADPH oxidase 2 (NOX2) complex, a key enzyme in the production of reactive oxygen species (ROS) during inflammation. By inhibiting NOX2 activity, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.
Core Concepts: this compound and the NOX2 Pathway
This compound is a small molecule inhibitor that specifically disrupts the interaction between the cytosolic NOX2 subunit p67phox and the small GTPase Rac1. This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. The NOX2 complex, predominantly found in phagocytic cells like neutrophils and macrophages, is a primary source of superoxide radicals (O2•−), which are precursors to other reactive oxygen species. While essential for host defense against pathogens, excessive or dysregulated NOX2 activity leads to oxidative stress and contributes to the pathology of numerous inflammatory conditions. This compound, by preventing p67phox-Rac1 binding, effectively blocks the activation of NOX2 and the subsequent production of inflammatory ROS.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.
| Parameter | Value | Cell Type | Assay | Citation |
| Binding Affinity (Kd) | ~150 nM | - | Microscale Thermophoresis | [1] |
| IC50 (ROS Inhibition) | ~1 µM | Differentiated HL-60 cells | DCFDA Assay | [1] |
| IC50 (ROS Inhibition) | ~6 µM | Primary Human Neutrophils | Luminol Chemiluminescence | [1] |
| Superoxide Inhibition | Significant blockade at 10 µM | fMLP-activated Primary Murine Neutrophils | Nitroblue Tetrazolium (NBT) Assay | [1] |
Table 1: Summary of this compound In Vitro Efficacy
While direct quantitative data on the effect of this compound on specific inflammatory cytokines is not extensively published, studies on the genetic ablation or general inhibition of NOX2 have demonstrated a significant reduction in the expression of key pro-inflammatory cytokines. It is therefore highly probable that this compound exerts similar effects.
| Cytokine | Effect of NOX2 Inhibition/Deficiency | Citation |
| TNF-α | Decreased mRNA and protein levels | [2][3] |
| IL-6 | Decreased mRNA and protein levels | [2][3] |
| IL-1β | Decreased mRNA levels | [2] |
Table 2: Anticipated Downstream Effects of this compound on Pro-inflammatory Cytokine Expression based on NOX2 Inhibition Studies
Signaling Pathways and Experimental Workflows
Visual representations of the NOX2 signaling pathway, the mechanism of this compound inhibition, and typical experimental workflows are provided below using the DOT language for Graphviz.
Caption: NOX2 activation pathway and this compound's inhibitory mechanism.
References
- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic ablation of phagocytic NADPH oxidase in mice limits TNFα-induced inflammation in the lungs but not other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol Reduces Lipopolysaccharide-Induced, NADPH Oxidase (NOX2) Mediated TNF-α and IL-6 Production in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of Phox-i2: A Technical Guide
Introduction
Phox-i2 is a selective small-molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1] It functions by specifically targeting and disrupting the protein-protein interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step in the assembly and activation of the NOX2 complex, which is responsible for the production of reactive oxygen species (ROS) in phagocytic cells like neutrophils.[3][4] By preventing this association, this compound effectively inhibits NOX2-mediated ROS production.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of the NOX2 Signaling Pathway
The activation of the NOX2 complex is a multi-step process initiated by inflammatory stimuli. In its resting state, the catalytic subunit of NOX2 (also known as gp91phox) and its stabilizing partner p22phox are located in the cell membrane.[5][6] The regulatory subunits, including p67phox, p47phox, p40phox, and the small GTPase Rac, are in the cytosol.[5]
Upon stimulation, a signaling cascade leads to the phosphorylation of p47phox and p67phox.[7][8] This triggers the translocation of the cytosolic subunits to the membrane.[8][9] The binding of Rac-GTP to p67phox is a crucial conformational step that facilitates the assembly of the entire complex, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide (O₂⁻).[4][5][9]
This compound exerts its inhibitory effect by binding directly to p67phox, specifically at the Rac1 GTPase binding site.[3][4] This occupation of the binding pocket prevents the association of Rac1 with p67phox, thereby halting the assembly of a functional NOX2 complex and abrogating ROS production.[3][4] The inhibitor has been shown to be specific for the p67phox-Rac1 signaling axis, as it does not affect other Rac1 effector pathways, such as the p21-activated kinase (PAK).[3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high-affinity binding to the target protein and its potent inhibition of ROS production in relevant cell types.
| Parameter | Value | Method | Cell Type/System | Reference |
| Binding Affinity (Kd) | ~150 nM | Microscale Thermophoresis (MST) | Recombinant p67phox protein | [1][3] |
| IC50 | ~1 µM | H2-DCFDA Assay | Differentiated HL-60 cells | [3] |
| IC50 | ~6 µM | Luminol Chemiluminescence | Primary human neutrophils | [3] |
Structure-Activity Relationship (SAR)
The development and optimization of this compound have provided insights into its structure-activity relationship. This compound was rationally designed based on the structure of a parent compound, Phox-i1, to target the Rac1 binding site on p67phox.[3][4]
Key SAR findings from analog synthesis studies indicate that the nitro groups present in the this compound structure are not essential for its inhibitory activity.[4] Medicinal chemistry efforts have shown that it is possible to replace the potentially toxic nitro groups with other substituents while retaining, and in some cases improving, the ROS inhibitory activity.[4] For instance, an analog where a nitro group was replaced demonstrated retained activity, and another analog with modifications to the aromatic rings showed profound superoxide inhibition.[4] These studies suggest that the core scaffold is crucial for binding to p67phox, but there is flexibility in the substitution pattern, allowing for optimization of the compound's properties, such as reducing potential toxicity while maintaining potency.[4]
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its binding affinity, inhibitory potency, and specificity.
1. ROS Production Inhibition Assay (dHL-60 Cells)
-
Principle: This assay measures the inhibition of intracellular ROS production in neutrophil-like differentiated HL-60 (dHL-60) cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2-DCFDA).
-
Methodology:
-
Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).[8]
-
Inhibitor Treatment: Differentiated cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
ROS Stimulation: Cells are stimulated to produce ROS using an agonist such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).[3][10]
-
Fluorescence Measurement: The H2-DCFDA probe, which becomes fluorescent upon oxidation by ROS, is added to the cells. The resulting fluorescence is quantified using a fluorescence plate reader or flow cytometry.[3][7]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of ROS inhibition against the logarithm of the this compound concentration.[3]
-
2. ROS Production Inhibition Assay (Human Neutrophils)
-
Principle: This assay quantifies ROS production in primary human neutrophils via luminol-enhanced chemiluminescence. Luminol emits light upon oxidation by ROS, providing a sensitive measure of NOX2 activity.
-
Methodology:
-
Neutrophil Isolation: Primary neutrophils are isolated from fresh human blood.
-
Inhibitor and Reagent Incubation: Isolated neutrophils are incubated with this compound, luminol, and horseradish peroxidase.
-
Stimulation: ROS production is initiated by adding a stimulant like fMLP.
-
Chemiluminescence Measurement: The light emission is measured over time using a luminometer.
-
Data Analysis: The dose-dependent inhibition by this compound is used to determine the IC50 value.[3]
-
3. Binding Affinity Assay (Microscale Thermophoresis - MST)
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, allowing for the quantification of binding affinity.
-
Methodology:
-
Protein Labeling: Purified recombinant p67phox protein is fluorescently labeled.
-
Titration: A constant concentration of labeled p67phox is mixed with a serial dilution of this compound.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled p67phox is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the this compound concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of human phagocyte NADPH oxidase in the resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Utilizing Phox-i2 in dHL-60 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human promyelocytic leukemia cell line, HL-60, can be differentiated into a neutrophil-like phenotype (dHL-60), providing a valuable and reproducible model system for studying the activation of the phagocyte NADPH oxidase (NOX2) and for screening potential inhibitors of this complex. The NOX2 enzyme complex is a key player in the innate immune response, generating reactive oxygen species (ROS) to combat pathogens. However, excessive ROS production is implicated in various inflammatory diseases, making NOX2 a significant therapeutic target. Phox-i2 is a selective small molecule inhibitor that targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1, a critical step in the activation of NOX2.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in dHL-60 cell-based assays to investigate NOX2-mediated ROS production.
Mechanism of Action of this compound
This compound is a selective inhibitor of the p67phox-Rac1 interaction.[1] In resting phagocytes, the NOX2 complex is unassembled and inactive. Upon stimulation, cytosolic components, including p47phox, p67phox, and Rac-GTP, translocate to the membrane to associate with the cytochrome b558, which is composed of gp91phox and p22phox. The binding of Rac-GTP to p67phox is a crucial conformational step that leads to the full activation of the enzyme and subsequent superoxide production. This compound was rationally designed to bind with high affinity to p67phox, thereby preventing its interaction with Rac1 and inhibiting the assembly of a functional NOX2 complex.[2][3]
Quantitative Data Summary
The inhibitory activity of this compound on NOX2-mediated ROS production has been quantified in dHL-60 cells and primary neutrophils. The following tables summarize the key quantitative data for this compound and other commonly used NADPH oxidase inhibitors.
| Inhibitor | Target | Cell Type | Assay | IC50 | Reference |
| This compound | p67phox-Rac1 interaction | dHL-60 cells | DCFDA | ~1 µM | [2] |
| This compound | p67phox-Rac1 interaction | Primary human neutrophils | Luminol chemiluminescence | ~6 µM | [2] |
| Phox-I1 | p67phox-Rac interaction | Primary human neutrophils | Luminol chemiluminescence | ~8 µM | [2] |
| DPI (Diphenyleneiodonium) | Flavoproteins (non-selective) | dHL-60 cells | Not specified | Not specified | [4] |
| Apocynin | NADPH oxidase (mechanism debated) | Not specified | Not specified | Not specified | [5] |
| GSK2795039 | NOX2 | Recombinant NOX2 system | Amplex Red/HRP | Not specified | [6][7] |
| Binding Affinity | |
| Molecule | Binding Target |
| This compound | p67phox |
Experimental Protocols
Differentiation of HL-60 Cells into Neutrophil-like Cells (dHL-60)
This protocol describes the differentiation of HL-60 cells using dimethyl sulfoxide (DMSO).
Materials:
-
HL-60 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Culture HL-60 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To induce differentiation, seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Add DMSO to a final concentration of 1.3% (v/v).
-
Incubate the cells for 5-6 days. The medium can be replaced with fresh medium containing 1.3% DMSO after 3 days.
-
Differentiation can be confirmed by morphological changes (e.g., segmented nuclei) and the expression of neutrophil-specific markers such as CD11b, which can be assessed by flow cytometry.
Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This assay measures the overall intracellular ROS production. H2DCFDA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Differentiated HL-60 (dHL-60) cells
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA solution (e.g., 10 mM stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) solution (e.g., 1 mg/mL stock in DMSO)
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Harvest dHL-60 cells and wash them with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with H2DCFDA by adding the stock solution to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and seed 1 x 10^5 cells per well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulate ROS production by adding PMA to a final concentration of 100 nM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Kinetic readings can be taken every 5 minutes for 60-90 minutes.
Measurement of Extracellular Superoxide Production using Luminol-Enhanced Chemiluminescence
This assay specifically measures extracellular superoxide production. Luminol reacts with superoxide in the presence of horseradish peroxidase (HRP) to produce light.
Materials:
-
Differentiated HL-60 (dHL-60) cells
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Luminol
-
Horseradish Peroxidase (HRP)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
96-well white, solid-bottom plate
-
Chemiluminescence plate reader
Procedure:
-
Harvest dHL-60 cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Prepare a reaction mix containing luminol (e.g., 100 µM final concentration) and HRP (e.g., 10 U/mL final concentration) in HBSS.
-
In a 96-well white plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of various concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.
-
Add 25 µL of the luminol/HRP reaction mix to each well.
-
Initiate the reaction by adding 25 µL of PMA (e.g., 400 nM to achieve a final concentration of 100 nM).
-
Immediately measure the chemiluminescence signal using a plate reader capable of kinetic measurements. Readings can be taken every 1-2 minutes for 60 minutes.
Mandatory Visualizations
Signaling Pathway of NADPH Oxidase 2 (NOX2) Activation and Inhibition by this compound
Caption: NOX2 activation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay in dHL-60 Cells
Caption: Workflow for assessing this compound inhibition of ROS in dHL-60 cells.
Conclusion
The dHL-60 cell line provides a robust and convenient model for studying the phagocyte NADPH oxidase. This compound is a valuable tool for specifically investigating the role of the p67phox-Rac1 interaction in NOX2 activation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies on NOX2-mediated ROS production and to screen for novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Rac GTPase-p67(phox) signaling axis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Phox-i2 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phox-i2 is a selective inhibitor of the interaction between p67phox and Rac1, a critical step in the activation of NADPH oxidase 2 (NOX2). By blocking this interaction, this compound effectively inhibits the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of a wide range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, enabling researchers to effectively investigate its therapeutic potential.
While specific in vivo studies detailing the administration of this compound are emerging, protocols can be adapted from studies utilizing its predecessor, Phox-I, and other selective NOX2 inhibitors. The following sections outline the mechanism of action, provide detailed experimental protocols, and summarize key quantitative data from relevant studies.
Mechanism of Action: NOX2 Inhibition
The NADPH oxidase 2 (NOX2) complex is a multi-protein enzyme responsible for the production of superoxide, a primary ROS. Its activation is a key event in various physiological and pathological processes. The activation of NOX2 requires the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase) with the membrane-bound catalytic subunit, gp91phox (also known as NOX2).
This compound specifically targets the interaction between the p67phox subunit and the small GTPase Rac1. This interaction is essential for the proper assembly and activation of the NOX2 enzyme complex. By preventing the binding of p67phox to Rac1, this compound effectively blocks the entire downstream cascade of ROS production.[1][2]
References
Application Notes: Measuring the Inhibition of Reactive Oxygen Species (ROS) by Phox-i2
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and methodologies for quantifying the inhibitory effect of Phox-i2, a selective NADPH oxidase 2 (NOX2) inhibitor, on cellular Reactive Oxygen Species (ROS) production.
Introduction
Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules that function as critical signaling molecules in various physiological processes. However, excessive ROS production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegeneration, and inflammatory conditions[1]. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production[2].
This compound is a small molecule inhibitor that specifically targets the NOX2 complex. It functions by disrupting the crucial interaction between the cytosolic subunit p67phox and the small GTPase Rac1, a necessary step for NOX2 enzyme activation and subsequent ROS generation[3][4]. These notes provide standardized assays to quantify the efficacy of this compound in inhibiting ROS production in a cellular context.
Mechanism of Action of this compound
The NOX2 enzyme complex consists of membrane-bound subunits (gp91phox/NOX2 and p22phox) and cytosolic regulatory subunits (p47phox, p67phox, p40phox, and Rac1)[5]. Upon cellular stimulation, the cytosolic subunits translocate to the membrane and assemble with the catalytic core. The interaction between GTP-bound Rac1 and p67phox is a critical final step for enzyme activation. This compound selectively binds to p67phox, preventing its association with Rac1 and thereby inhibiting the assembly of a functional NOX2 complex and blocking superoxide (O₂•⁻) production[2][3].
Quantitative Data Summary
This compound demonstrates potent and dose-dependent inhibition of NOX2-mediated ROS production. The following table summarizes its key quantitative parameters derived from cellular assays.
| Parameter | Value | Cell Type / System | Assay Method | Reference |
| K_d | ~150 nM | p67phox protein binding | Microscale Thermophoresis | [3] |
| IC₅₀ | ~1.0 µM | Differentiated HL-60 cells | DCFDA Fluorescence Assay | [6] |
| IC₅₀ | ~6.0 µM | Primary Human Neutrophils | Luminol Chemiluminescence | [6] |
Experimental Protocols
Two common and robust methods for measuring cellular ROS levels are detailed below. These assays were used to determine the IC₅₀ values for this compound[6].
Protocol 1: DCFDA/H₂DCFDA Cellular ROS Assay (Fluorescence-Based)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][7]. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
A. Materials
-
This compound inhibitor
-
Cell culture medium (phenol red-free recommended)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)[7]
-
Differentiated HL-60 cells or other relevant cell lines (e.g., neutrophils)[6][9]
B. Experimental Workflow
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doc.abcam.com [doc.abcam.com]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phox-i2 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction and consequently NADPH oxidase 2 (NOX2), in preclinical studies of cardiovascular disease. The following sections detail the mechanism of action, experimental protocols for in vivo models of hypertension and cardiac hypertrophy, and methods for assessing the therapeutic efficacy of this compound.
Introduction to this compound and its Role in Cardiovascular Disease
Reactive oxygen species (ROS) are key players in the pathophysiology of various cardiovascular diseases, including hypertension, cardiac hypertrophy, and atherosclerosis. One of the primary sources of ROS in the cardiovascular system is the NADPH oxidase (NOX) family of enzymes, with NOX2 being a major isoform implicated in cardiac and vascular pathology.
This compound is a small molecule inhibitor that selectively targets the interaction between the cytosolic regulatory subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. By preventing this association, this compound effectively inhibits NOX2-mediated superoxide production.[1][3] This targeted inhibition of a key source of pathological ROS makes this compound a valuable tool for investigating the role of NOX2 in cardiovascular disease and for evaluating the therapeutic potential of NOX2 inhibition.
Signaling Pathway of NOX2 Activation and Inhibition by this compound
The activation of NOX2 is a multi-step process involving the translocation of cytosolic regulatory subunits to the membrane-bound catalytic core. This compound intervenes at a crucial point in this pathway.
References
Application of Phox-i2 in Neuroinflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators. A key enzyme implicated in this process is NADPH oxidase 2 (NOX2), a major source of reactive oxygen species (ROS) in the brain's immune cells. The overactivation of NOX2 contributes to oxidative stress and neuronal damage. Phox-i2 is a selective small-molecule inhibitor that targets the interaction between p67phox and Rac1, a crucial step for NOX2 activation.[1] This document provides detailed application notes and protocols for the use of this compound in neuroinflammation research, offering a valuable tool for investigating the role of NOX2 in neurological disorders and for the development of novel therapeutic strategies.
Mechanism of Action of this compound
This compound is a selective inhibitor of the protein-protein interaction between the p67phox subunit and the small GTPase Rac1.[1] The binding of Rac1 to p67phox is a critical step in the assembly and activation of the NOX2 enzyme complex at the cell membrane. By binding to p67phox with a high affinity (Kd of ~150 nM), this compound prevents its interaction with Rac1, thereby inhibiting the activation of NOX2 and subsequent production of superoxide and other ROS.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant NOX2 inhibitors.
Table 1: Inhibitor Affinity and Potency
| Inhibitor | Target | Affinity (Kd) | Potency (IC50) | Cell Type | Reference |
| This compound | p67phox-Rac1 interaction | ~150 nM | Not explicitly stated for neuroinflammatory models | dHL-60, human neutrophils | [1] |
| GSK2795039 | NOX2 (NADPH binding site) | Not applicable | ~0.18 µM | Not specified | |
| Apocynin | NOX2 (indirect) | Not applicable | Varies (µM to mM range) | Microglia |
Table 2: Effects of NOX2 Inhibition on Neuroinflammatory Markers
| Inhibitor | Model System | Measured Parameter | Effect | Reference |
| GSK2795039 | Mouse Model of TBI | Microglial NOX2 activity, ROS, Nitrite, Cytokines | Attenuated | [2] |
| GSK2795039 | Mouse Model of Neuropathic Pain | Microglial Activation | Reduced | [3][4] |
| Apocynin | LPS-treated Microglia | TNFα, iNOS, GDNF, BDNF mRNA | Modulated | [5] |
| Knockdown of gp91phox | Rat neuronal-microglial co-culture | ROS production, Cytokine secretion (IL-6, IL-8, TNF-α) | Significantly inhibited | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of ROS Production in Microglia
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced ROS production in cultured microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) or other suitable ROS indicator dye
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed microglia in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
ROS Dye Loading: Add DCFH-DA to each well to a final concentration of 10 µM and incubate for 30 minutes at 37°C, protected from light.
-
LPS Stimulation: After incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce ROS production.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings every 5-10 minutes for a total of 1-2 hours.
-
Data Analysis: Calculate the rate of ROS production for each condition. Plot the dose-response curve for this compound and determine the IC50 value.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
This protocol outlines the systemic administration of a NOX2 inhibitor in an LPS-induced mouse model of neuroinflammation. While this protocol uses GSK2795039 as an example, it can be adapted for this compound with appropriate dose determination studies.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound or other NOX2 inhibitor (e.g., GSK2795039)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Preparation: Prepare the this compound solution in the vehicle at the desired concentration. The dosage for this compound in vivo will need to be empirically determined, but a starting point could be based on effective doses of other NOX2 inhibitors like GSK2795039 (e.g., 70-100 mg/kg).[2][4]
-
Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The timing of administration relative to the inflammatory challenge is crucial. For prophylactic effects, administer the inhibitor 1-2 hours before LPS injection.[4]
-
LPS Injection: Prepare LPS in sterile saline at a concentration of 1 mg/mL. Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg).
-
Monitoring and Tissue Collection: Monitor the animals for signs of sickness. At a predetermined time point (e.g., 24 hours, 72 hours, or longer for chronic models), euthanize the mice and collect brain tissue for further analysis (e.g., immunohistochemistry, cytokine measurement).
Protocol 3: Immunofluorescence Staining for Microglial Activation
This protocol describes the staining of brain sections to assess microglial activation following this compound treatment in a neuroinflammation model.
Materials:
-
Fixed brain sections (e.g., 4% paraformaldehyde-perfused)
-
Primary antibody against a microglial marker (e.g., Iba1)
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Section Preparation: Prepare 30-40 µm thick free-floating brain sections.
-
Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Iba1 (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the sections three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times with PBS for 10 minutes each.
-
Counterstaining: Incubate the sections with DAPI for 10 minutes to stain the nuclei.
-
Mounting: Mount the sections onto glass slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze microglial morphology (e.g., cell body size, process length and branching) to quantify the extent of activation.
Mandatory Visualizations
Caption: NOX2 activation signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in neuroinflammation.
Caption: Microglia-astrocyte crosstalk in neuroinflammation and the role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NOX2-ROS-NLRP3 inflammasome axis in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gp91phox (NOX2) in Activated Microglia Exacerbates Neuronal Damage Induced by Oxygen Glucose Deprivation and Hyperglycemia in an in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phox-i2 Treatment in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of sepsis is excessive production of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and cellular damage. NADPH oxidase 2 (NOX2) is a primary source of ROS in immune cells and has been identified as a critical factor in the progression of sepsis-induced organ dysfunction, particularly cardiomyopathy.[1][2]
Phox-i2 is a selective peptide inhibitor that targets the interaction between p67phox and Rac1, two essential cytosolic components required for the activation of the NOX2 enzyme complex.[3] By preventing the assembly of the functional NOX2 complex, this compound effectively inhibits the production of superoxide. While direct studies on this compound in sepsis models are emerging, extensive research on other NOX2 inhibitors and genetic knockout models strongly supports its therapeutic potential. These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for preclinical evaluation, and expected outcomes based on the inhibition of the NOX2 pathway in animal models of sepsis.
Mechanism of Action of this compound in Sepsis
During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) trigger signaling cascades that lead to the activation of NOX2 in phagocytic cells like neutrophils and macrophages.[4][5] This activation involves the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac1/2) to the membrane-bound components (gp91phox and p22phox).[6][7] this compound specifically disrupts the binding of p67phox to Rac1, a crucial step for the enzymatic activity of NOX2.[3]
The inhibition of NOX2 by this compound is expected to mitigate sepsis-induced pathology through several mechanisms:
-
Reduction of Oxidative Stress: Decreased production of superoxide and other ROS, thereby limiting cellular and tissue damage.[1]
-
Modulation of Inflammatory Signaling: ROS can amplify inflammatory signaling pathways such as NF-κB.[4][8] Inhibition of NOX2 can dampen the excessive pro-inflammatory cytokine storm associated with sepsis.
-
Preservation of Mitochondrial Function: Reduced oxidative stress helps maintain mitochondrial membrane potential and prevents mitochondrial dysfunction, a key feature of sepsis-induced organ failure.[1][2]
-
Improved Cardiovascular Function: Specifically in sepsis-induced cardiomyopathy, NOX2 inhibition has been shown to preserve cardiac contractility and improve calcium handling.[1][2][9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation in a sepsis model.
References
- 1. Inhibition of NADPH oxidase 2 (NOX2) prevents sepsis-induced cardiomyopathy by improving calcium handling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NADPH oxidase 2 (NOX2) prevents sepsis-induced cardiomyopathy by improving calcium handling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NADPH Oxidase-Dependent Reactive Oxygen Species Mediate Amplified TLR4 Signaling and Sepsis-Induced Mortality in Nrf2-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasomes and Signaling Pathways: Key Mechanisms in the Pathophysiology of Sepsis [mdpi.com]
- 6. The role of NADPH oxidases in infectious and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic ablation of phagocytic NADPH oxidase in mice limits TNFα-induced inflammation in the lungs but not other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Inhibition of NADPH oxidase 2 (NOX2) prevents sepsis-induced cardiomyopathy by improving calcium handling and mitochondrial function [insight.jci.org]
Troubleshooting & Optimization
Technical Support Center: In Vitro Cytotoxicity of Phox-i2
Welcome to the technical support center for Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential in vitro cytotoxicity of this compound. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of this compound?
A1: this compound has been observed to have minimal cytotoxic effects at concentrations that provide maximal inhibition of Reactive Oxygen Species (ROS) in cell lines such as differentiated HL-60 cells and primary human neutrophils.[1][2] One study found no detectable induction of apoptosis in undifferentiated HL-60 cells at concentrations up to 100µM.[1] However, the cytotoxic potential of any compound can be cell-type specific and dependent on experimental conditions. It is always recommended to perform a dose-response experiment to determine the cytotoxic profile of this compound in your specific cell system.
Q2: Does this compound induce apoptosis or necrosis?
A2: In HL-60 cells, this compound did not show a detectable effect on apoptosis at concentrations effective for ROS inhibition.[1] However, if cytotoxicity is observed at higher concentrations or in different cell lines, it is important to determine the mechanism of cell death. This can be achieved by performing assays such as Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis.
Q3: What are the potential off-target effects of this compound?
A3: this compound is a selective inhibitor of the p67phox-Rac1 interaction, which is a key step in the activation of NADPH oxidase 2 (NOX2). Studies have shown that this compound does not inhibit xanthine oxidase or NOX4 activity.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is advisable to include appropriate controls in your experiments to assess specificity.
Q4: How might the nitro groups in the this compound structure affect its cytotoxicity?
A4: The presence of nitroaromatic groups in a compound can sometimes be associated with cytotoxicity, particularly under hypoxic conditions.[4][5] While this compound has shown minimal toxicity in several cell types under standard culture conditions, it is a point to consider in your experimental design, especially if you are working with cells sensitive to nitro-containing compounds or under low oxygen tension. Medicinal chemistry efforts have explored replacing these nitro groups to potentially improve the toxicological profile of this compound analogs.[4]
Q5: How does this compound affect cell signaling pathways like MAPK and PI3K/Akt?
A5: this compound inhibits NOX2, which is known to be an upstream activator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By reducing ROS production, this compound may indirectly lead to the downregulation of these pathways. However, direct studies specifically investigating the effect of this compound on MAPK and PI3K/Akt signaling are limited. To investigate this in your cell system, you can perform Western blot analysis for the phosphorylated (active) forms of key proteins in these pathways, such as p-ERK and p-Akt.
Quantitative Data Summary
Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound across a wide range of cell lines. The primary focus of existing research has been on its efficacy as a NOX2 inhibitor. The following table summarizes the known inhibitory concentrations for ROS production. Researchers are encouraged to determine the cytotoxic IC50 in their specific cell lines of interest.
| Parameter | Cell Line | Value | Reference |
| IC50 (ROS Inhibition) | dHL-60 | ~1 µM | [1] |
| IC50 (ROS Inhibition) | Primary Human Neutrophils | ~6 µM | [1] |
| Kd (binding to p67phox) | N/A | ~150 nM | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V/PI Staining
This protocol allows for the distinction between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay results | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal or no change in cell viability with this compound treatment | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound-induced cytotoxicity. | - Increase the concentration range of this compound.- Extend the incubation period.- Consider using a different cell line or a positive control for cytotoxicity to ensure the assay is working. |
| Unexpectedly high cytotoxicity | - this compound stock solution is not properly dissolved or has precipitated.- Solvent (e.g., DMSO) concentration is too high.- Cell line is particularly sensitive. | - Ensure this compound is fully dissolved. You may need to gently warm or sonicate the stock solution.- Keep the final solvent concentration below 0.5% and include a vehicle control.- Perform a preliminary experiment with a wide range of this compound concentrations to identify the optimal range. |
| High background in Annexin V/PI staining | - Over-digestion of adherent cells with trypsin.- Mechanical stress during cell handling. | - Use a gentle cell detachment method.- Handle cells gently during washing and resuspension steps. |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential mechanism of this compound action on signaling pathways.
References
- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phnxflow.com [phnxflow.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Phox-i2 in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using Phox-i2 in cellular assays, with a specific focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective small-molecule inhibitor of the NADPH oxidase 2 (NOX2) complex.[1] Its primary mechanism involves disrupting the protein-protein interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][2] This interaction is a critical step for the assembly and activation of the NOX2 enzyme complex, which is responsible for generating superoxide, a reactive oxygen species (ROS).[2][3] By preventing the p67phox-Rac1 binding, this compound effectively inhibits NOX2-mediated ROS production.[1][4]
Q2: What are the known binding affinities and inhibitory concentrations for this compound?
This compound was rationally designed to bind with high affinity to p67phox, thereby preventing its interaction with Rac1.[2][4] The inhibitory concentration (IC50) can vary depending on the cell type and the assay used to measure ROS production.
| Parameter | Value | Target/Cell Type | Assay Method | Reference |
| Binding Affinity (Kd) | ~150 nM | p67phox protein | Microscale Thermophoresis | [1][4] |
| IC50 | ~1 µM | Differentiated HL-60 cells | H2-DCFDA | [4] |
| IC50 | ~6 µM | Primary human neutrophils | Luminol Chemiluminescence | [4] |
Q3: How specific is this compound for NOX2 versus other NOX isoforms or other cellular targets?
This compound was designed for specificity towards the NOX2 complex by targeting a subunit interaction (p67phox-Rac1) unique to certain NOX isoforms, distinguishing it from broad-spectrum inhibitors like Diphenyleneiodonium (DPI) which targets the flavin-dependent catalytic activity of many enzymes.[2][4][5]
-
NOX Isoform Selectivity: The activation of NOX1 and NOX3 also involves Rac and homologs of p67phox (NOXA1), while NOX4 is constitutively active and NOX5 is activated by calcium.[3][6] Therefore, while this compound is highly selective for Rac-dependent NOX isoforms, some activity against NOX1 or NOX3 cannot be entirely ruled out without specific comparative studies.
-
Known Off-Target Effects: In a study on human islets, this compound at 2 µM did not protect against cytokine-induced cell death but did offer partial protection against cell death induced by high glucose and palmitate.[2][7] This suggests that its effects can be context-dependent and may not inhibit all NOX2-mediated processes equally, or that other pathways are dominant in certain cellular stress models.
-
Recommendation: To confirm that the observed effects in your model are NOX2-dependent, consider using genetic controls such as siRNA against NOX2 (gp91phox) or cells from NOX2 knockout mice.[8]
Troubleshooting Guide
Problem: I am not observing significant inhibition of ROS production.
If this compound is not inhibiting ROS production as expected, several factors could be at play. Follow this workflow to diagnose the issue.
Problem: I am observing high cellular toxicity.
This compound has been reported to have no detectable toxicity in dHL-60 cells and primary human neutrophils at effective concentrations.[1] However, toxicity can be cell-type specific and concentration-dependent.
-
High Concentration: Ensure you are not using concentrations far exceeding the reported IC50 values. A concentration range of 1-10 µM is a typical starting point.
-
Solvent Toxicity: Check the final concentration of your solvent (e.g., DMSO) in the cell culture medium. Ensure it matches the concentration in your vehicle control and is below the known toxic threshold for your cells (typically <0.5%).
-
Incubation Time: Long incubation times with any inhibitor can lead to off-target effects and toxicity. This compound has been shown to be effective within a relatively short time window.[2][4] Consider reducing the pre-incubation or total experiment time.
-
Perform a Cytotoxicity Assay: Use a standard assay like MTT, MTS, or a live/dead stain to formally assess the toxicity of this compound at various concentrations in your specific cell model.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
This protocol outlines a general method for measuring ROS in adherent or suspension cells.
Methodology:
-
Cell Preparation: Plate cells (e.g., dHL-60, neutrophils, or your cell line of interest) in a black, clear-bottom 96-well plate and culture under appropriate conditions.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 25 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Probe Loading: Remove the treatment media and load the cells with 5-10 µM H2DCFDA in serum-free media or buffer for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.
-
Stimulation & Measurement: Add the stimulating agent (e.g., 1 µM PMA) to the wells. Immediately begin measuring the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a microplate reader. Include wells with cells + probe only (basal ROS) and cells + probe + stimulator (positive control).
-
Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Normalize the this compound treated groups to the stimulated positive control to determine the percent inhibition.
Protocol 2: Assessment of Cytotoxicity via MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a standard 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired experimental duration (e.g., 24 hours). Include a "no-cell" blank and a positive control for toxicity (e.g., Triton X-100).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
- 4. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NADPH Oxidase 2 Mediates Intermittent Hypoxia-Induced Mitochondrial Complex I Inhibition: Relevance to Blood Pressure Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Phox-i2 concentration for effective ROS inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Phox-i2 for effective Reactive Oxygen Species (ROS) inhibition. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to optimize your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound
Q1: What is this compound and what is its mechanism of action?
A: this compound is a selective, small-molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1][2] Its primary function is to block the production of ROS, specifically the superoxide anion (O₂⁻).
The mechanism of action involves specifically targeting and disrupting the protein-protein interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1][3][4] This interaction is a critical step for the assembly and activation of the NOX2 enzyme at the cell membrane. By preventing the binding of Rac1 to p67phox, this compound effectively halts the catalytic activity of NOX2 and subsequent ROS generation.[3][5] this compound binds to p67phox with a high affinity, demonstrating a dissociation constant (Kd) of approximately 150 nM.[1][3]
Q2: What is the target specificity of this compound?
A: this compound is designed to be a selective inhibitor for NOX2.[4] It shows high specificity for the Rac1-GTP binding site on p67phox, which is a key component of the NOX2 complex.[4] This specificity contrasts with other commonly used ROS inhibitors, such as Diphenyleneiodonium (DPI), which lacks specificity and inhibits all NOX isoforms, as well as other flavoproteins like nitric oxide synthase and mitochondrial complex I.[4][6] While this compound is highly selective for NOX2, it is always good practice to confirm its effects in your specific experimental system, potentially using control inhibitors or genetic knockout/knockdown models if available.
Q3: How should I store and handle this compound?
A: Proper storage is critical to maintain the stability and activity of this compound. Based on manufacturer recommendations, stock solutions should be stored under the following conditions:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.[1]
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Section 2: Experimental Design & Optimization Guide
Q4: How do I determine the optimal concentration of this compound for my experiment?
A: The optimal concentration of this compound depends on the cell type, stimulus used to induce ROS, and the specific experimental conditions. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) in your model system. The general workflow for this experiment is outlined below.
Q5: What are some typical working concentrations and IC50 values for this compound?
A: Published studies provide a good starting point for designing your dose-response experiments. However, these values should be confirmed in your specific cellular model.
| Cell Type | Assay Method | Stimulant | Reported IC50 | Reference |
| Differentiated HL-60 Cells | H₂-DCFDA | fMLP | ~1 µM | [3] |
| Primary Human Neutrophils | Luminol Chemiluminescence | fMLP | ~6 µM | [3] |
| Human Islets | Cell Viability | High Glucose + Palmitate | 2 µM (partially protective) | [4] |
Q6: How long should I pre-incubate my cells with this compound before stimulation?
A: A pre-incubation time of 30 minutes is commonly used in protocols for similar inhibitors and allows for sufficient time for the compound to enter the cells and engage with its target.[7][8] However, the optimal time can vary. If you are not seeing the expected inhibition, you could test a longer pre-incubation period (e.g., 60-120 minutes). It is advisable to keep the pre-incubation time consistent across all experiments for reproducibility.
Section 3: Key Experimental Protocols
Q7: What is a standard protocol for measuring ROS production using a fluorescent probe?
A: Protocol: ROS Detection using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10]
Materials:
-
Cells of interest plated in a 96-well black, clear-bottom plate.
-
This compound stock solution.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
ROS-inducing agent (e.g., PMA, fMLP).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate and culture until they reach the desired confluency.[11]
-
Inhibitor Pre-incubation: Remove the culture medium. Add fresh medium or HBSS containing the desired concentrations of this compound (and a vehicle control). Incubate for 30-60 minutes at 37°C.
-
Probe Loading: Add DCFH-DA to each well to a final concentration of 5-10 µM.[8][10] Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Stimulation: Add the ROS-inducing agent (e.g., PMA at 0.8 µM) to the appropriate wells.[9][12] Include a non-stimulated control.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60-120 minutes or at a fixed endpoint.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle-treated, stimulated control.
Q8: How can I assess the cytotoxicity of this compound in my cell model?
A: Protocol: Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[9][12]
Materials:
-
Cells plated in a 96-well clear plate.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Absorbance plate reader (570 nm).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at the same density used for your ROS assay.
-
Treatment: Add the same concentrations of this compound used in the dose-response experiment to the wells. Incubate for a duration that matches the total time of your ROS experiment (pre-incubation + stimulation time). Include a "no cell" blank and a vehicle-only control.
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Section 4: Troubleshooting Common Issues
Q9: I am not seeing any inhibition of ROS production. What could be wrong?
A: This is a common issue with several potential causes. Use the following guide to troubleshoot the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. NADPH Oxidase 2 Mediates Intermittent Hypoxia-Induced Mitochondrial Complex I Inhibition: Relevance to Blood Pressure Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Addressing toxicological concerns of Phox-i2's nitro groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phox-i2. The information provided directly addresses potential toxicological concerns related to the nitro groups present in the this compound molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, high-affinity inhibitor of the interaction between p67phox and Rac1. This interaction is a critical step in the activation of the NADPH oxidase 2 (NOX2) enzyme complex. By blocking this interaction, this compound effectively inhibits NOX2-mediated production of reactive oxygen species (ROS).[1] this compound binds to p67phox with a dissociation constant (Kd) of approximately 150 nM.
Q2: What are the known toxicological concerns associated with this compound?
The primary toxicological concern with this compound stems from the presence of two nitroaromatic groups in its structure.[2] Nitroaromatic compounds are recognized as "structural alerts" or "toxicophores" in drug development because they can be metabolically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates have the potential to be mutagenic and genotoxic by forming adducts with DNA and proteins.[2]
Q3: Has the cytotoxicity of this compound been quantitatively assessed?
Yes, to some extent. Studies have shown that this compound exhibits minimal cytotoxicity in the dosage range of maximal ROS inhibition. Specifically, in undifferentiated HL-60 cells, no detectable effect on apoptosis was observed at concentrations of 20 µM or 100 µM.[3] However, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental system.
Q4: What is the mechanism of toxicity for nitroaromatic compounds like this compound?
The toxicity of nitroaromatic compounds is primarily mediated by the reductive metabolism of their nitro groups. This process is often carried out by a class of enzymes called nitroreductases, which are present in both prokaryotic and eukaryotic cells. These enzymes can reduce the nitro group in a stepwise fashion, generating reactive nitroso and hydroxylamine intermediates. These reactive species can cause cellular damage through several mechanisms, including:
-
DNA Adduct Formation: Covalent binding to DNA, leading to mutations and potential carcinogenicity.
-
Protein Adduct Formation: Covalent binding to proteins, impairing their function.
-
Redox Cycling: The nitro anion radical intermediate can react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals, leading to oxidative stress.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound, with a focus on addressing its potential toxicity.
Issue 1: Unexpected or High Levels of Cytotoxicity Observed in Cell-Based Assays
If you are observing higher-than-expected cytotoxicity in your cell-based experiments with this compound, consider the following troubleshooting steps:
1. Confirm the Cytotoxicity Profile in Your Cell Line:
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) for cytotoxicity in your specific cell line.
-
Rationale: Cytotoxicity can be cell-line dependent due to varying levels of metabolic enzymes, such as nitroreductases.
2. Evaluate the Expression of Nitroreductases in Your Cell Line:
-
Recommendation: If possible, select cell lines with known low nitroreductase activity. For example, some studies suggest that NIH3T3 cells have lower nitroreductase activity compared to cancer cell lines like HeLa and A549.[4][5]
-
Rationale: High levels of nitroreductase expression can lead to increased metabolic activation of this compound and, consequently, higher cytotoxicity.
3. Mitigate Toxicity with Antioxidants:
-
Recommendation: Co-incubate your cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin C.
-
Rationale: The toxic effects of nitroaromatic compounds can be mediated by oxidative stress. Antioxidants can help to neutralize reactive oxygen species and other reactive intermediates, potentially reducing cytotoxicity.[6][7][8][9]
4. Optimize Experimental Conditions:
-
Recommendation: Minimize the incubation time with this compound to the shortest duration necessary to achieve the desired biological effect. Also, ensure that the cell culture conditions (e.g., oxygen levels) are consistent across experiments, as hypoxia can sometimes enhance the activity of certain nitroreductases.
Issue 2: Concerns About Potential Mutagenicity or Genotoxicity
Given the chemical nature of this compound, it is prudent to assess its potential for mutagenicity and genotoxicity, especially in long-term studies or when considering in vivo applications.
1. Perform a Bacterial Reverse Mutation Assay (Ames Test):
-
Recommendation: Conduct an Ames test to evaluate the potential of this compound to induce point mutations in DNA.
-
Rationale: The Ames test is a standard initial screening assay for mutagenicity and is particularly relevant for nitroaromatic compounds.
2. Conduct a Comet Assay (Single Cell Gel Electrophoresis):
-
Recommendation: Use the Comet assay to assess for DNA strand breaks in cells treated with this compound.
-
Rationale: This assay provides a direct measure of DNA damage and can indicate genotoxic potential.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Comet Assay for Genotoxicity Assessment
This protocol provides a general outline for performing an alkaline Comet assay to detect DNA strand breaks.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Microscope slides (pre-coated with agarose)
-
Low melting point agarose (LMPA)
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period. Include a vehicle control and a positive control for genotoxicity (e.g., hydrogen peroxide or methyl methanesulfonate).
-
Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using specialized software.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: this compound Inhibitory Activity
| Assay | Cell Line | IC50 | Reference |
| H2-DCFDA ROS Production | dHL-60 cells | ~1 µM | [3] |
| Luminol Chemiluminescence | Primary Human Neutrophils | ~6 µM | [3] |
Table 2: this compound Cytotoxicity Data
| Assay | Cell Line | Concentration | Effect | Reference |
| Annexin V (Apoptosis) | Undifferentiated HL-60 cells | 20 µM | No detectable effect | [3] |
| Annexin V (Apoptosis) | Undifferentiated HL-60 cells | 100 µM | No detectable effect | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the NOX2 signaling pathway.
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.
Caption: Experimental workflow for assessing the genotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C antagonizes the cytotoxic effects of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of N-acetyl-L-cysteine on oxidative stress and nitric oxide synthesis in stimulated macrophages treated with a mustard gas analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Development and Application of Phox-i2 Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Phox-i2 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of NADPH oxidase 2 (NOX2).[1] Its primary mechanism of action is to disrupt the crucial protein-protein interaction between the GTPase Rac1 and the NOX2 regulatory subunit p67phox.[1][2] This interaction is a critical step for the assembly and activation of the NOX2 enzyme complex.[3][4] By preventing this binding, this compound effectively inhibits the production of reactive oxygen species (ROS), specifically superoxide, from NOX2.[1]
Q2: Why is there a need to develop analogs of this compound?
A2: The primary motivation for developing this compound analogs is to improve its safety profile for potential therapeutic applications. The original this compound structure contains nitro groups, which are associated with toxicological concerns, including the potential for DNA damage following reductive activation.[2] Medicinal chemistry efforts have focused on replacing these nitro groups while maintaining or improving the compound's inhibitory potency and specificity.[2]
Q3: What is the binding affinity of this compound for its target?
A3: this compound binds to p67phox with a high affinity, demonstrating a dissociation constant (Kd) of approximately 150 nM as measured by microscale thermophoresis.[1][5]
Q4: Is this compound selective for NOX2?
A4: this compound was designed to be a selective inhibitor of NOX2. Its mechanism of targeting the Rac1-p67phox interaction is specific to Rac1-dependent NOX isoforms.[6] Studies have shown it has no effect on xanthine oxidase or on cells that overexpress NOX4 (a Rac1-independent isoform).[6] However, further investigation is needed to fully assess its selectivity against other Rac1-dependent isoforms like NOX1 and NOX3.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound analogs.
Q5: My this compound analog shows inconsistent or weak inhibitory activity. What could be the cause?
A5: There are several potential reasons for this observation:
-
Compound Instability: Some small molecule inhibitors can be unstable in aqueous buffers and may degrade over time. One study on a different NOX2 inhibitor targeting p47phox-p22phox interaction found that the compound degraded into products, one of which was responsible for the observed weak activity.[7] It is crucial to assess the stability of your analog in your experimental buffer using techniques like LC-MS.
-
Synthesis and Purity: Ensure the analog was synthesized correctly and purified to a high degree. Impurities from the synthesis process could interfere with the assay or have their own biological activity.
-
Assay Conditions: The inhibitory potency of some NOX2 inhibitors can be influenced by assay conditions. For instance, the potency of the inhibitor GSK2795039 was found to be diminished by increased concentrations of the substrate NADPH, suggesting a competitive interaction.[8] Verify that your substrate concentrations are appropriate and consistent across experiments.
Q6: How can I confirm that my analog is a true NOX2 inhibitor and not just an antioxidant or ROS scavenger?
A6: This is a critical issue in the field, as many compounds can produce false positive results by simply scavenging ROS or interfering with the assay reagents.[9][10] To validate a true inhibitory mechanism, you must perform counter-screens:
-
ROS-Scavenging Assays: Use a cell-free system to generate ROS and test if your compound reduces the signal. Common assays include the NADH-phenazine methosulfate (PMS) system to generate superoxide or the xanthine oxidase system to generate hydrogen peroxide.[9] A true inhibitor should not show activity in these assays.
-
Assay Reagent Interference: Test your compound directly against the detection reagents used in your primary assay (e.g., Amplex Red, luminol, cytochrome c) in the absence of the enzyme to rule out direct interference.[9]
Q7: I am observing significant cytotoxicity in my cell-based assays. What steps should I take?
A7:
-
Confirm the Cause: The primary goal of developing this compound analogs is to move away from potentially toxic chemical groups like nitroaromatics.[2] If you observe toxicity, it could be inherent to the new chemical scaffold.
-
Dose-Response Analysis: Perform a careful dose-response curve for both NOX2 inhibition and cytotoxicity (e.g., using an MTT or LDH release assay). An ideal compound will have a large window between its effective concentration (IC50 for inhibition) and its toxic concentration (TC50).
-
Rule Out Off-Target Effects: Many historical NOX inhibitors, like Diphenyleneiodonium (DPI), are non-specific and inhibit other flavoproteins, such as nitric oxide synthase and mitochondrial complex I, which can lead to toxicity.[2][10] While this compound is designed for specificity, it is good practice to test analogs against other common off-targets if toxicity is observed.
Q8: My analog shows good activity in a cell-free assay but performs poorly in a whole-cell assay. Why?
A8: This discrepancy often points to issues with:
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target, p67phox. You may need to perform further medicinal chemistry optimization to improve its physicochemical properties.
-
Cellular Metabolism: The compound could be rapidly metabolized or effluxed by the cells, preventing it from reaching a high enough intracellular concentration to be effective.
-
Presence of Endogenous Scavengers: Whole cells have robust antioxidant systems that can mask the effect of a moderately potent inhibitor. Cell-free systems lack these protective mechanisms.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant NOX inhibitors for comparative purposes.
Table 1: Target Binding and Inhibitory Potency of this compound
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | p67phox | Microscale Thermophoresis (Binding) | Kd ≈ 150 nM | [1][5] |
| This compound | NOX2 | Cell-based ROS Assay | IC50 ≈ 1 µM | [6] |
Table 2: Comparative IC50 Values for Selected NOX Inhibitors
| Compound | Target(s) | IC50 (NOX2) | Notes | Reference(s) |
| GSK2795039 | NOX2 | ~0.18 µM | Also inhibits NOX3 and NOX4 at higher concentrations. Short half-life in rodents. | [8] |
| NCATS-SM7270 | NOX2 | ~0.09 µM | Improved potency and specificity over GSK2795039; no detectable activity against NOX3/NOX4. | [8] |
| VAS2870 | Pan-NOX | ~10 µM | Inhibits NOX1, NOX2, and NOX4. | [10] |
| DPI | Pan-Flavoprotein | ~0.09 µM | Highly potent but non-specific; inhibits NOX, eNOS, xanthine oxidase, etc. | [7] |
Experimental Protocols
Protocol 1: Cellular ROS Measurement in Neutrophil-like Cells
This protocol is adapted for measuring NOX2-dependent ROS production in differentiated HL-60 cells using a fluorescent probe.[11]
-
Cell Preparation: Differentiate HL-60 cells into a neutrophil-like phenotype by incubating with 1.3% DMSO for 5-6 days.
-
Probe Loading: Resuspend 1 x 106 differentiated cells/mL in buffer and incubate with 2',7'-dichlorofluorescin diacetate (DCF-DA) for 45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cell suspension at 330 x g for 10 minutes at 37°C and resuspend the cell pellet in fresh, pre-warmed buffer.
-
Inhibitor Incubation: Aliquot cells into a 96-well plate. Add your this compound analog at various concentrations (or vehicle control) and incubate for 20-30 minutes at 37°C.
-
NOX2 Activation: Add a NOX2 activator, such as phorbol 12-myristate 13-acetate (PMA, final concentration ~0.8 µM), to stimulate ROS production.[11]
-
Measurement: Immediately begin measuring fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase. Compare the rates in inhibitor-treated wells to the PMA-only positive control to determine percent inhibition and calculate the IC50.
Protocol 2: Cell-Free NOX2 Activity Assay (Cytochrome c Reduction)
This spectrophotometric assay measures superoxide production from isolated cell membranes containing the NOX2 complex.[9]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
65 mM sodium phosphate buffer (pH 7.0)
-
1 mM EGTA, 1 mM MgCl2, 2 mM NaN3
-
10 µM FAD
-
200 µM Cytochrome c
-
-
Inhibitor Addition: Add the this compound analog or vehicle control to the appropriate wells.
-
Enzyme Component Addition: Add 15-20 µg of cell membranes containing NOX2/p22phox and the recombinant cytosolic proteins p67phox, p47phox, and Rac1 (constitutively active mutant Q61L) to each well.[9]
-
Initiate Reaction: Start the reaction by adding the substrate, NADPH (final concentration ~100-200 µM).
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Data Analysis: Calculate the rate of cytochrome c reduction. The difference in rates between control and inhibitor-treated wells is used to determine the inhibitory activity.
Protocol 3: Counter-Screen for ROS Scavenging (Xanthine Oxidase Assay)
This assay determines if a compound's activity is due to scavenging of H2O2 rather than true enzyme inhibition.[9]
-
Reaction Setup: In a black, 96-well microplate, combine:
-
100 µM Amplex Red reagent
-
0.4 U/mL Horseradish Peroxidase (HRP)
-
Your this compound analog at the desired concentration (e.g., 100 µM).[9]
-
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrate, hypoxanthine (final concentration 0.2 mM), and the H2O2-generating enzyme, xanthine oxidase.
-
Measurement: Measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time. The reaction of H2O2 with Amplex Red/HRP produces the fluorescent product resorufin.
-
Interpretation: A significant decrease in the fluorescent signal in the presence of your compound indicates H2O2 scavenging or interference with the assay components, suggesting non-specific activity.
Visualizations
Diagram 1: NOX2 Activation Pathway and Site of this compound Inhibition
Caption: NOX2 activation pathway showing cytosolic component assembly and inhibition by this compound analogs.
Diagram 2: Experimental Workflow for Validating a Novel this compound Analog
Caption: A stepwise workflow for the screening and validation of novel this compound analog inhibitors.
Diagram 3: Troubleshooting Logic for Analog Experiments
Caption: A decision tree to help troubleshoot common experimental issues with this compound analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
- 8. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Phox-i2 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the Phox-i2 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound, a selective inhibitor of the p67phox-Rac1 interaction and consequently of NADPH oxidase 2 (NOX2).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the mechanism of action of this compound?
This compound is a selective small molecule inhibitor that targets the interaction between p67phox and Rac1, two essential components for the activation of the NOX2 enzyme complex. By binding to p67phox with a high affinity (Kd of approximately 150 nM), this compound prevents its interaction with Rac1, thereby inhibiting the assembly and activation of the NOX2 enzyme. This ultimately leads to a reduction in the production of reactive oxygen species (ROS).[1]
Q2: My this compound inhibitor shows no effect or reduced efficacy in my cell-based assay. What are the possible causes?
Several factors can contribute to a lack of this compound activity. Consider the following troubleshooting steps:
-
Inadequate Cell Stimulation: Ensure that your cells are properly stimulated to induce NOX2 activity. The choice and concentration of the stimulus are critical. Phorbol 12-myristate 13-acetate (PMA) and N-formylmethionyl-leucyl-phenylalanine (fMLP) are common stimuli for neutrophils and differentiated HL-60 (dHL-60) cells.[2][3]
-
Incorrect this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. While the IC50 for ROS inhibition is approximately 1 µM in dHL-60 cells and around 6 µM in primary human neutrophils, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Improper this compound Handling and Storage: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][4][5] Avoid repeated freeze-thaw cycles by preparing aliquots. Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it in your assay medium.
-
Cell Health and Density: Unhealthy or improperly maintained cells may not respond optimally to stimuli. Ensure your cells are viable and seeded at an appropriate density. High cell density can sometimes lead to artifacts in ROS assays.[6]
Q3: I am observing high background or inconsistent results in my ROS detection assay. How can I improve my assay?
High background and variability are common challenges in ROS measurement. Here are some tips for the most frequently used assays:
-
DCFDA/H2DCFDA Assay:
-
Autoxidation of the Probe: H2DCFDA can auto-oxidize, leading to high background fluorescence. Prepare fresh working solutions of the probe and protect them from light.[7]
-
Cell-Free Oxidation: Some compounds can directly interact with the probe, causing fluorescence in the absence of cellular ROS. It is crucial to include a cell-free control with your test compound and the DCFDA probe.[8]
-
Washing Steps: Inconsistent washing after probe loading or treatment can lead to variable results. Ensure consistent and gentle washing to remove excess probe and compounds without detaching adherent cells.[7]
-
-
Luminol/Isoluminol Chemiluminescence Assay:
-
Probe Specificity: Luminol can detect a variety of ROS and its signal can be enhanced by peroxidases, while isoluminol is more specific for extracellular ROS.[9][10] Understand the specifics of your chosen probe and include appropriate controls like superoxide dismutase (SOD) and catalase to identify the specific ROS being measured.[9]
-
pH Sensitivity: The chemiluminescent signal of luminol is pH-dependent. Maintain a stable and optimal pH in your assay buffer.[11]
-
Interference from Media Components: Phenol red and serum in cell culture media can interfere with chemiluminescence assays. It is recommended to use phenol red-free media and consider serum-free conditions for the assay itself.
-
Q4: Could off-target effects of this compound be responsible for the unexpected results in my experiment?
While this compound is designed to be a selective NOX2 inhibitor, the possibility of off-target effects should be considered, especially at high concentrations.
-
NOX Isoform Selectivity: this compound has been shown to be selective for NOX2 over NOX4.[12] However, its effects on other NOX isoforms like NOX1, NOX3, and NOX5 are not as well-characterized and could contribute to observed effects in cells expressing these isoforms.[13]
-
General Antioxidant Activity: At higher concentrations, some inhibitors can act as general ROS scavengers, which might mask the specific inhibition of NOX2. It is important to include controls to test for direct antioxidant activity of this compound in your experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Type/System | Reference |
| Kd for p67phox | ~150 nM | Biochemical Assay | [1] |
| IC50 (ROS Inhibition) | ~1 µM | Differentiated HL-60 cells | |
| IC50 (ROS Inhibition) | ~6 µM | Primary Human Neutrophils |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Reference |
| -20°C | 1 month | [1][4][5] |
| -80°C | 6 months | [1][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Measurement of ROS Production in Differentiated HL-60 Cells using DCFDA
-
Cell Culture and Differentiation: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into a neutrophil-like phenotype, treat the cells with 1.3% DMSO for 5-7 days.[3]
-
Cell Seeding: Seed the differentiated HL-60 (dHL-60) cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well.
-
This compound Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in phenol red-free medium. Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
DCFDA Loading: Prepare a 20 µM working solution of H2DCFDA in pre-warmed phenol red-free medium. Remove the medium containing this compound from the wells and add 100 µL of the H2DCFDA solution. Incubate for 30-45 minutes at 37°C in the dark.[6][14]
-
Cell Stimulation: Prepare a working solution of a NOX2 agonist, such as 1 µM PMA. After the DCFDA incubation, gently remove the probe solution and add the PMA solution to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7] Kinetic readings over 1-2 hours are recommended.
Protocol 2: Measurement of ROS Production in Human Neutrophils using Luminol Chemiluminescence
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using standard methods such as density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer like HBSS at a concentration of 1 x 10^6 cells/mL.[15]
-
This compound Incubation: Pre-incubate the neutrophils with the desired concentrations of this compound (or vehicle control) for 10-30 minutes at 37°C.
-
Chemiluminescence Measurement:
-
Prepare a reaction mixture containing the pre-incubated neutrophils, luminol (e.g., 100 µM), and horseradish peroxidase (HRP, e.g., 4 U/mL).
-
Add a stimulus such as 100 nM fMLP to initiate ROS production.[16]
-
Immediately measure the chemiluminescence signal using a luminometer. Kinetic readings are essential to capture the transient nature of the neutrophil oxidative burst.[17]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: NOX2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel NOX2 inhibitor attenuates human neutrophil oxidative stress and ameliorates inflammatory arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Technical Support Center: Minimizing Phox-i2-Induced Cell Stress
Welcome to the technical support center for Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction and a potent tool for studying NADPH oxidase 2 (NOX2) signaling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this compound-induced cell stress and ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Increased Cell Death or Low Viability | - High Concentration of this compound: Exceeding the optimal concentration for your cell type can lead to toxicity. - Prolonged Incubation Time: Continuous exposure to the inhibitor may induce stress. - Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to this compound. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at high concentrations. | - Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-2 µM) and titrate up.[1] - Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that yields the desired inhibitory effect. - Thoroughly Characterize Your Cell Line: If possible, use a cell line with known sensitivity to NOX2 inhibitors or perform preliminary toxicity assays. - Use a Low Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and run a solvent-only control. |
| Unexpected Changes in Cell Morphology | - Cytoskeletal Rearrangements: Inhibition of Rac1, a key regulator of the actin cytoskeleton, might lead to morphological changes. - Off-Target Effects: At higher concentrations, this compound may have off-target effects on other signaling pathways. | - Monitor Cell Morphology: Regularly observe your cells under a microscope after this compound treatment. - Use the Lowest Effective Concentration: This will minimize potential off-target effects. - Consider Rac1-Independent Controls: If feasible, use experimental controls that are independent of Rac1 signaling to isolate the effects of NOX2 inhibition. |
| Inconsistent or Non-reproducible Results | - This compound Instability: The stability of this compound in your culture medium may vary. - Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. - Inaccurate Pipetting: Errors in dispensing small volumes of the inhibitor can lead to significant concentration differences. | - Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. - Standardize Cell Culture Protocols: Maintain consistent cell culture practices to ensure reproducibility. - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the inhibitor. |
| No or Low Inhibition of NOX2 Activity | - Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit NOX2 in your specific cell type. - Inactive this compound: The compound may have degraded due to improper storage. - Low NOX2 Expression/Activity: The cell line you are using may not have sufficient NOX2 expression or activation for a measurable inhibitory effect. | - Increase this compound Concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. - Properly Store this compound: Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. - Confirm NOX2 Expression and Activity: Use a positive control (e.g., PMA stimulation) to confirm NOX2 activation and consider using a cell line known to have high NOX2 activity, such as differentiated HL-60 cells.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the interaction between the p67phox and Rac1 proteins. This interaction is a critical step in the assembly and activation of the NADPH oxidase 2 (NOX2) enzyme complex. By preventing this interaction, this compound blocks the production of reactive oxygen species (ROS) by NOX2.
Q2: What is the primary cause of this compound-induced cell stress?
A2: The primary cause of cell stress is often related to the modulation of cellular redox balance due to the inhibition of ROS production. While excessive ROS is harmful, a basal level of ROS is essential for normal cellular signaling. Complete abrogation of ROS production can disrupt these signaling pathways and lead to stress. At higher concentrations, off-target effects may also contribute to cytotoxicity.
Q3: What is a typical working concentration for this compound?
A3: A typical starting concentration for this compound is in the low micromolar range (1-10 µM). For example, a concentration of 2 µM has been used to partially protect human islets from high glucose and palmitate-induced cell death.[1] The IC50 for NOX2 inhibition is approximately 1 µM in dHL-60 cells and ~6 µM in primary human neutrophils.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability.[4] For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of the p67phox-Rac1 interaction, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. Some studies on similar small molecule inhibitors have suggested potential interactions with other signaling pathways, such as those involving Rho kinase or PI3K/Akt. It is crucial to use the lowest effective concentration of this compound and include appropriate controls to minimize and account for any potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: this compound Inhibitory Concentrations
| Parameter | Cell Type | Value | Reference |
| IC50 (ROS Inhibition) | Differentiated HL-60 cells | ~1 µM | [3] |
| IC50 (ROS Inhibition) | Primary Human Neutrophils | ~6 µM | [3] |
| Effective Concentration | Human Islets | 2 µM | [1] |
Table 2: Reported Effects on Cell Viability
| Cell Type | Concentration | Observation | Reference |
| Differentiated HL-60 cells | Not specified | No detectable toxicity | |
| Primary Human Neutrophils | Not specified | No detectable toxicity | |
| Human Islets | 2 µM | Partial protection against high glucose + palmitate-induced cell death | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and minimize this compound-induced cell stress.
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the target cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Measuring ROS Production using DCF-DA Assay
Objective: To quantify the inhibitory effect of this compound on intracellular ROS production.
Materials:
-
Target cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)
-
ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Load the cells with 5-10 µM DCF-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add back the medium containing this compound or vehicle control.
-
Induce ROS production by adding an agonist like PMA (e.g., 100 nM). Include a non-stimulated control.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
Visualizations
Signaling Pathway Diagrams
Caption: NOX2 activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Phox-i2 Technical Support Center: Best Practices for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction. Adherence to these best practices is critical for maintaining the stability and activity of the compound, ensuring the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. For maximal stability, please refer to the summary table below.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher, depending on your experimental needs) in anhydrous DMSO. To prepare the stock solution, bring the vial of this compound powder to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial and vortex thoroughly to ensure complete dissolution. For some formulations, brief sonication may be required.
Q3: Can I store my this compound stock solution at -20°C?
A3: While this compound stock solutions can be stored at -20°C, this is recommended for short-term storage only (up to 1 month).[2] For long-term storage (up to 6 months), it is highly recommended to store the stock solution at -80°C.[2]
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
A4: To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound over time. Ideally, a fresh aliquot should be used for each experiment.
Q5: My this compound is in powder form. How should I store it?
A5: this compound as a powder is more stable than when in solution. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Ensure the container is tightly sealed to protect it from moisture and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity in experiments. | 1. Degradation of this compound: Improper storage conditions (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles) can lead to compound degradation. 2. Precipitation of this compound: The compound may have precipitated out of solution, especially if the stock solution was not properly dissolved or if it was added to an aqueous buffer too quickly. 3. Incorrect concentration: Errors in calculating the stock or working solution concentration. | 1. Verify storage conditions: Ensure that the storage temperature and duration align with the recommendations. If degradation is suspected, it is advisable to use a fresh vial of this compound. Perform an activity assay to confirm the potency of the stored compound (see Experimental Protocols section). 2. Ensure complete dissolution: When preparing working solutions, visually inspect for any precipitate. If present, warm the solution gently (e.g., in a 37°C water bath) and vortex. When diluting a DMSO stock into an aqueous buffer, do so gradually while mixing to prevent precipitation. 3. Recalculate concentrations: Double-check all calculations for the preparation of stock and working solutions. |
| Visible precipitate in the this compound stock solution vial. | 1. Incomplete dissolution: The compound may not have been fully dissolved during the initial preparation. 2. Solvent evaporation: The cap of the vial may not have been sealed tightly, leading to solvent evaporation and an increase in concentration beyond the solubility limit. 3. Low temperature precipitation: The compound may have precipitated out of solution upon freezing. | 1. Attempt to redissolve: Warm the vial to room temperature and vortex vigorously. Gentle warming in a 37°C water bath may aid in redissolving the precipitate. 2. Check for solvent loss: Weigh the vial and compare it to the expected weight. If solvent loss is significant, it is best to discard the stock and prepare a fresh one. 3. Centrifuge before use: Before taking an aliquot, centrifuge the vial briefly to pellet any undissolved material. Carefully pipette the supernatant for your experiment. However, for best results, preparing a fresh stock solution is recommended. |
| Inconsistent results between experiments using the same stock solution. | 1. Non-homogenous stock solution: If the compound has precipitated and redissolved multiple times, the concentration may not be uniform throughout the solution. 2. Degradation over time: The activity of the compound may be decreasing with each use due to exposure to air, light, or repeated temperature changes. | 1. Ensure homogeneity: Before each use, bring the stock solution to room temperature and vortex thoroughly. 2. Use fresh aliquots: As a best practice, always use a fresh, single-use aliquot for each experiment to ensure consistency. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep tightly sealed, protected from light and moisture. |
| 4°C | Up to 2 years | Keep tightly sealed, protected from light and moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Recommended for short-term storage only. Aliquot to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of Stored this compound Activity via a Cell-Based NADPH Oxidase (NOX2) Activity Assay
This protocol describes a method to assess the inhibitory activity of a stored this compound solution on NADPH oxidase 2 (NOX2) in differentiated neutrophil-like cells (e.g., HL-60 or PLB-985 cells). The assay measures the production of reactive oxygen species (ROS) using a fluorescent probe.
Materials:
-
Differentiated neutrophil-like cells (e.g., HL-60 or PLB-985)
-
This compound stock solution (stored sample and a fresh, reference sample if available)
-
Phorbol 12-myristate 13-acetate (PMA)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Amplex™ Red
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Cell Preparation:
-
Culture and differentiate HL-60 or PLB-985 cells to a neutrophil-like phenotype according to standard protocols.
-
On the day of the assay, harvest the differentiated cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Probe Loading:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of your stored this compound and, if available, a fresh this compound reference standard in HBSS. Add the desired final concentrations to the respective wells. Include a vehicle control (e.g., DMSO diluted in HBSS).
-
Incubate the cells with this compound for 30 minutes at 37°C.
-
Add the ROS probe to each well. For H2DCFDA, a final concentration of 10 µM is typical. For the Amplex™ Red assay, follow the manufacturer's instructions.
-
Incubate for an additional 15-30 minutes at 37°C in the dark.
-
-
NOX2 Activation and Measurement:
-
Stimulate NOX2 activity by adding PMA to each well at a final concentration of 100-200 ng/mL. Do not add PMA to negative control wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes. For H2DCFDA, the excitation/emission wavelengths are typically ~485 nm/~535 nm. For Amplex™ Red, the excitation/emission is ~570 nm/~585 nm.
-
-
Data Analysis:
-
Calculate the rate of ROS production (slope of the kinetic curve) for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value for your stored sample.
-
Compare the IC50 of the stored this compound to that of a fresh sample or its expected literature value to assess its activity. A significant increase in the IC50 value indicates a loss of potency.
-
Mandatory Visualizations
References
Validation & Comparative
Phox-i2 in Focus: A Comparative Guide to NADPH Oxidase Inhibitors for Researchers
For Immediate Publication
A detailed comparison of Phox-i2 against other notable NADPH oxidase (NOX) inhibitors, providing researchers, scientists, and drug development professionals with critical data to inform their experimental design. This guide synthesizes performance data, outlines experimental methodologies, and visualizes the complex signaling pathways involved.
The family of NADPH oxidases (NOX) plays a crucial role in cellular signaling through the production of reactive oxygen species (ROS). Dysregulation of NOX activity is implicated in a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making these enzymes attractive therapeutic targets. A growing arsenal of inhibitors has been developed to probe NOX function and for potential clinical applications. Among these, this compound has emerged as a selective inhibitor of NOX2, offering a valuable tool for dissecting the specific roles of this isoform. This guide provides a comprehensive comparison of this compound with other widely used NOX inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Targeted Approach
This compound distinguishes itself through its specific mechanism of action. It is a selective inhibitor of the interaction between p67phox and Rac1, a critical step in the assembly and activation of the NOX2 enzyme complex.[1] By binding to p67phox with a high affinity (Kd of ~150 nM), this compound effectively prevents the recruitment of this essential cytosolic subunit to the membrane-bound cytochrome b558, thereby inhibiting ROS production by NOX2.[1] This targeted approach contrasts with many other inhibitors that have broader or less defined mechanisms.
Performance Comparison: this compound vs. The Field
The efficacy and specificity of NADPH oxidase inhibitors are paramount for their utility in research and potential therapeutic development. The following table summarizes the quantitative data for this compound and other prominent inhibitors across various NOX isoforms.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values (μM) | Key Characteristics & Limitations |
| This compound | NOX2 | Inhibits p67phox-Rac1 interaction [1] | NOX2: ~1 [2] | High selectivity for NOX2.[1] |
| Diphenyleneiodonium (DPI) | Pan-NOX, other flavoproteins | General flavoprotein inhibitor | NOX1: ~0.1-1, NOX2: ~0.1-1, NOX4: ~0.1-1, NOX5: ~0.1-1 | Potent but non-selective; inhibits mitochondrial respiration and other enzymes.[3] |
| Apocynin | Primarily NOX2 (in specific contexts) | Prevents p47phox translocation (disputed) | Variable, often high μM range | Pro-drug requiring activation by myeloperoxidase; debated efficacy and mechanism, with some studies suggesting antioxidant rather than direct inhibitory effects.[3][4] |
| VAS2870 | NOX1, NOX2, NOX4 | Prevents active complex assembly | NOX1: ~10, NOX2: ~10, NOX4: ~10 | Broad NOX inhibition; poor solubility has limited in vivo use.[3] |
| GKT137831 | NOX1, NOX4 | Direct inhibitor | NOX1: ~0.1-0.2, NOX4: ~0.1-0.2, NOX2: ~1-2 | Potent inhibitor of NOX1 and NOX4 with some selectivity over NOX2. Has been evaluated in clinical trials. |
| GSK2795039 | NOX2 | Competes with NADPH binding | NOX2: ~0.1-0.5 | A potent and selective NOX2 inhibitor that has been characterized in both in vitro and in vivo models.[5][6][7] |
| ML171 | NOX1 | Direct inhibitor | NOX1: ~0.1-0.3, NOX2: >1, NOX4: >1 | High selectivity for NOX1. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NOX2 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: NOX2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for inhibitor testing.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of NOX inhibitors. Below are detailed methodologies for key experiments.
Cellular ROS Detection using DCFDA
This assay measures intracellular ROS levels in response to NOX activation and inhibition.
Materials:
-
Cells of interest (e.g., differentiated HL-60 cells, primary neutrophils)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NOX stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound and other inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Preparation: Culture and prepare cells according to standard protocols. For suspension cells, harvest and wash with HBSS. For adherent cells, seed in a 96-well plate and allow to attach.
-
Inhibitor Pre-incubation: Resuspend cells in HBSS and add the desired concentrations of this compound or other inhibitors. Incubate for 30 minutes at 37°C.
-
H2DCFDA Loading: Add H2DCFDA to a final concentration of 10-20 µM and incubate for an additional 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess probe and inhibitor.
-
Stimulation: Add the NOX stimulus (e.g., PMA at a final concentration of 100-200 nM) to the wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at 485 nm excitation and 535 nm emission over time (e.g., every 5 minutes for 60 minutes) in a microplate reader.
-
Data Analysis: Subtract the background fluorescence from wells without cells. The rate of increase in fluorescence is proportional to ROS production. Calculate the IC50 values for each inhibitor by plotting the inhibition of the rate of fluorescence increase against the inhibitor concentration.[8][9][10][11][12]
Cell-Free NADPH Oxidase Activity Assay (Cytochrome c Reduction)
This in vitro assay reconstitutes the active NOX complex to directly measure superoxide production.
Materials:
-
Membrane and cytosol fractions from neutrophils or cells overexpressing NOX components, or purified recombinant NOX proteins (gp91phox/p22phox, p47phox, p67phox, Rac1).
-
Cytochrome c from horse heart
-
NADPH
-
Arachidonic acid (or other activators like GTPγS for Rac1)
-
Superoxide dismutase (SOD)
-
This compound and other inhibitors
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Assay Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the membrane fraction, cytosolic fraction (or recombinant proteins), and cytochrome c in a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the wells.
-
Reaction Initiation: Start the reaction by adding NADPH and the activator (e.g., arachidonic acid).
-
Absorbance Measurement: Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.
-
Specificity Control: In parallel wells, include SOD to confirm that the measured absorbance change is due to superoxide. SOD will inhibit the cytochrome c reduction.
-
Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The rate is proportional to the NADPH oxidase activity. Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[13][14]
Conclusion
This compound represents a valuable tool for researchers studying the specific roles of NOX2 in health and disease due to its targeted mechanism of action. This guide provides a framework for comparing this compound to other NADPH oxidase inhibitors, enabling informed decisions in experimental design. The provided data and protocols should assist in the rigorous evaluation of these compounds and contribute to a deeper understanding of the complex biology of NADPH oxidases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. nanopartikel.info [nanopartikel.info]
- 11. abcam.com [abcam.com]
- 12. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Free NADPH Oxidase Activation Assays: “In Vitro Veritas” | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Phox-i2 versus DPI: A Comparative Guide to NOX2 Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of NADPH oxidase (NOX) inhibitors, selectivity is paramount for elucidating the specific roles of NOX isoforms in physiological and pathological processes. This guide provides an objective comparison of Phox-i2 and Diphenyleneiodonium (DPI), two commonly used inhibitors of NOX2, with a focus on their specificity. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.
Mechanism of Action: A Tale of Two Inhibitors
The specificity of an inhibitor is intrinsically linked to its mechanism of action. This compound and DPI employ fundamentally different strategies to block NOX2 activity.
This compound: Targeting a Specific Protein-Protein Interaction
This compound is a selective inhibitor that targets the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. By binding to p67phox with high affinity (Kd of ~150 nM), this compound prevents its association with Rac1, thereby inhibiting the production of reactive oxygen species (ROS).[1] This targeted approach suggests a higher degree of specificity for NOX2, and potentially NOX1 which also relies on Rac1 for activation, over other NOX isoforms and unrelated enzymes.
DPI: A Broad-Spectrum Flavoprotein Inhibitor
Diphenyleneiodonium (DPI) acts as a general inhibitor of flavoproteins.[2][3] Flavoproteins are a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group. NOX enzymes, including NOX2, contain a flavin-binding domain and are therefore susceptible to inhibition by DPI. However, this mechanism is not specific to NOX enzymes. DPI also inhibits a wide range of other flavoproteins, including nitric oxide synthase (NOS), xanthine oxidase (XO), and mitochondrial respiratory chain complex I.[3][4][5][6][7] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results.
Quantitative Comparison of Inhibitor Potency and Specificity
The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of this compound and DPI against NOX2 and various off-target enzymes.
| Inhibitor | Target | IC50 | Reference |
| This compound | NOX2 (p67phox-Rac1 interaction) | ~1 µM | [8] |
| Xanthine Oxidase | No effect | [8] | |
| NOX4-expressing cells | No effect | [8] | |
| DPI | NOX2 (PMA-activated HL-60 cells) | 0.18 µM | [9][10] |
| NOX1 | ~10 µM | [3] | |
| NOX4 | ~10 µM | [3] | |
| Xanthine Oxidase | Inhibits | [3][5] | |
| Nitric Oxide Synthase (NOS) | 50-150 nM | [7] | |
| Mitochondrial Complex I | Inhibits | [5][6] | |
| Acetylcholinesterase | ~8 µM | [5] | |
| Butyrylcholinesterase | ~0.6 µM | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: NOX2 activation pathway and points of inhibition.
Caption: General experimental workflows for inhibitor testing.
Detailed Experimental Protocols
1. Fluorescence Polarization Assay for p67phox-Rac1 Interaction
This assay is used to quantify the inhibitory effect of this compound on the interaction between p67phox and Rac1.
-
Principle: A fluorescently labeled protein (e.g., Rac1) will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to a larger protein (p67phox), the tumbling slows down, resulting in a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in the polarization signal.
-
Materials:
-
Purified, fluorescently labeled Rac1 (e.g., with FITC)
-
Purified p67phox
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add a fixed concentration of fluorescently labeled Rac1.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding a fixed concentration of p67phox to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cytochrome c Reduction Assay for Superoxide Production
This assay measures the amount of superoxide produced by activated NOX2.
-
Principle: Superoxide anion reduces cytochrome c, leading to an increase in absorbance at 550 nm.
-
Materials:
-
Cells expressing NOX2 (e.g., differentiated HL-60 cells)
-
NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound or DPI
-
Cytochrome c solution (in a suitable buffer like Hanks' Balanced Salt Solution - HBSS)
-
Superoxide dismutase (SOD) as a control for specificity
-
96-well plate
-
Spectrophotometer plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound, DPI, or vehicle control for a specified time.
-
Add the cytochrome c solution to each well.
-
Stimulate the cells with PMA to activate NOX2.
-
Immediately start monitoring the change in absorbance at 550 nm over time using the plate reader in kinetic mode.
-
In parallel wells, include a condition with SOD to confirm that the measured reduction is due to superoxide.
-
Calculate the rate of cytochrome c reduction and determine the inhibitory effect of the compounds.
-
3. Amplex Red Assay for Hydrogen Peroxide Production
This assay detects hydrogen peroxide (H2O2), a downstream product of superoxide dismutation.
-
Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the highly fluorescent compound resorufin.
-
Materials:
-
Cells expressing NOX2
-
NOX2 activator (e.g., PMA)
-
This compound or DPI
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Krebs-Ringer phosphate glucose buffer)
-
Black 96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Plate the cells in a black 96-well plate.
-
Pre-treat the cells with different concentrations of the inhibitors or vehicle.
-
Prepare a reaction mixture containing Amplex Red reagent and HRP in the assay buffer.
-
Add the reaction mixture to the cells.
-
Stimulate the cells with PMA.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at various time points.
-
Quantify the H2O2 concentration using a standard curve prepared with known concentrations of H2O2.
-
Conclusion
The choice between this compound and DPI for NOX2 inhibition hinges on the desired level of specificity for the experiment.
-
This compound offers a significant advantage in terms of specificity . Its targeted mechanism of disrupting the p67phox-Rac1 interaction makes it a valuable tool for investigating the specific roles of the NOX2 complex in cellular processes, with a lower likelihood of confounding off-target effects.
-
DPI , while a potent inhibitor of NOX2, suffers from a lack of specificity . Its action as a general flavoprotein inhibitor means it will affect numerous other cellular enzymes. While it can be useful as a broad-spectrum inhibitor to probe the general involvement of flavoenzymes, results obtained using DPI should be interpreted with caution and ideally validated with more specific inhibitors like this compound.
For researchers aiming to dissect the precise contribution of NOX2 to a biological phenomenon, This compound is the more appropriate and reliable choice . DPI may be considered for initial screening or when a broader inhibition of flavoenzymes is intended, but its limitations in specificity must be acknowledged.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Apocynin vs. Phox-i2: A Comparative Guide to ROS Suppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of reactive oxygen species (ROS) modulation, the inhibition of NADPH oxidase (NOX) enzymes stands as a critical therapeutic strategy. Among the arsenal of available inhibitors, Apocynin and Phox-i2 have emerged as prominent tools for researchers. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
Mechanism of Action: A Tale of Two Strategies
Both Apocynin and this compound target the NOX2 enzyme complex, a primary source of superoxide in phagocytic cells, but through distinct mechanisms.
Apocynin , a naturally occurring methoxy-substituted catechol, acts as a prodrug.[1][2] Within the cell, particularly in the presence of peroxidases like myeloperoxidase (MPO), it is converted to its active dimeric form, diapocynin.[1][2][3] This active form is believed to inhibit the assembly of the NOX2 complex by preventing the translocation of the cytosolic subunits, primarily p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) resides.[1][2][4] By interfering with this crucial assembly step, Apocynin effectively curtails the production of superoxide.
This compound , on the other hand, is a rationally designed small molecule that offers a more targeted approach. It acts as a selective inhibitor of the protein-protein interaction between the p67phox subunit and the small GTPase Rac1.[5][6][7] This interaction is a critical step in the activation of the NOX2 complex. By binding with high affinity to p67phox, this compound prevents its association with Rac1, thereby halting the activation of the enzyme and subsequent ROS production.[5][7]
Performance Comparison: Efficacy, Specificity, and Off-Target Effects
The choice between Apocynin and this compound often hinges on the specific requirements of the experiment, including the desired potency, specificity, and tolerance for potential off-target effects.
| Inhibitor | Target | Mechanism of Action | Efficacy (IC50/Kd) | Specificity | Key Off-Target Effects/Considerations |
| Apocynin | NOX2 Assembly | Prevents translocation of p47phox and p67phox to the membrane[1][2][4] | IC50: 10 µM (activated human neutrophils)[2], 97 µM (HL-60/L012 assay)[8] | Lower specificity, may act as a general antioxidant[2][9] | Pro-oxidant effects in non-phagocytic cells, ROS scavenging properties, inhibition of Rho kinases[4][9] |
| This compound | p67phox-Rac1 Interaction | Selectively inhibits the interaction between p67phox and Rac1[5][6][7] | Kd: ~150 nM (binding to p67phox)[5][7] | High specificity for the p67phox-Rac1 interaction[5][7] | Less characterized for off-target effects compared to Apocynin. |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the NADPH oxidase 2 (NOX2) activation pathway and the specific points of inhibition for Apocynin and this compound.
Figure 1: Simplified signaling pathway of NADPH Oxidase 2 (NOX2) activation.
Figure 2: Points of inhibition for Apocynin and this compound in the NOX2 activation pathway.
Experimental Protocols
While specific experimental conditions may vary, the following provides a general protocol for assessing ROS suppression using a cell-based assay with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Objective: To quantify the inhibition of intracellular ROS production by Apocynin and this compound in stimulated cells.
Materials:
-
Cells of interest (e.g., neutrophils, macrophages, or a relevant cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apocynin (stock solution in DMSO or ethanol)
-
This compound (stock solution in DMSO)
-
DCFH-DA (stock solution in DMSO)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS))
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Figure 3: General experimental workflow for ROS suppression assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well black, clear-bottom microplate.
-
Allow cells to adhere and reach the desired confluency (typically overnight).
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of Apocynin and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Pre-incubate the cells with the inhibitors for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
DCFH-DA Loading:
-
Prepare a working solution of DCFH-DA in serum-free medium (e.g., 5-10 µM).
-
Remove the inhibitor-containing medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Stimulation:
-
After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Add fresh medium containing the desired stimulant (e.g., PMA at 100 nM) to all wells except for the unstimulated control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Take readings at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.
-
Plot the fluorescence intensity over time for each condition.
-
Calculate the rate of ROS production (slope of the linear portion of the curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both Apocynin and this compound are valuable tools for investigating the role of NADPH oxidase in various physiological and pathological processes. Apocynin, while widely used and effective in many contexts, exhibits lower specificity and can have off-target antioxidant effects. This compound, with its highly specific mechanism of action and high affinity for its target, presents a more refined tool for dissecting the specific role of the p67phox-Rac1 interaction in NOX2 activation. The choice between these inhibitors should be guided by the specific experimental question, the cell type being investigated, and the need for target specificity. For studies requiring a highly specific and potent inhibitor of the NOX2 complex assembly, this compound may be the preferred choice. For broader studies on the effects of NOX inhibition where some off-target antioxidant effects might be acceptable or even beneficial, Apocynin remains a relevant and cost-effective option.
References
- 1. researchgate.net [researchgate.net]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phox-i2's specificity for NOX2 over other NOX isoforms
This guide provides a detailed comparison of Phox-i2, a selective inhibitor of NADPH oxidase 2 (NOX2), against other NOX isoforms. The information is intended for researchers, scientists, and drug development professionals interested in the specific pharmacological modulation of NOX enzymes.
This compound is recognized as a selective inhibitor that functions by disrupting the interaction between the cytosolic subunit p67phox and the small GTPase Rac1.[1] This interaction is a critical step for the assembly and activation of the NOX2 enzyme complex.[2] Since other NOX isoforms, such as NOX1 and NOX3, also depend on Rac1 and homologous cytosolic subunits for activation, while NOX4 and NOX5 have different activation mechanisms, this compound's specificity is rooted in its targeted disruption of a key protein-protein interaction within the NOX2 activation cascade.[3][4]
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and other commonly used NOX inhibitors against various NOX isoforms. This data is crucial for assessing the specificity of this compound.
| Inhibitor | Target | IC50 (NOX1) | IC50 (NOX2) | IC50 (NOX4) | IC50 (NOX5) | Mechanism of Action |
| This compound | p67phox-Rac1 | - | ~2 µM (effective concentration)[2] | - | - | Inhibits assembly of the NOX2 complex [1][2] |
| ML171 | NOX1 | 0.1 µM[5] | >10 µM | >25 µM | >25 µM | Direct inhibitor of NOX1 catalytic subunit |
| GSK2795039 | NOX2 | >30 µM | 0.023 µM | >30 µM | >30 µM | Competitive inhibitor of NADPH binding site on gp91phox[6] |
| VAS2870 | Pan-NOX | ~10 µM[3] | 0.7 µM[5] | ~10 µM[3] | - | Prevents active complex assembly[3] |
| GKT137831 | NOX1/4 | 0.11 µM[7] | 1.75 µM[7] | 0.14 µM[7] | 0.41 µM[7] | Direct inhibitor of catalytic subunit |
| Diphenyleneiodonium (DPI) | Pan-Flavoprotein | Yes | Yes | Yes | Yes | Irreversible flavoprotein inhibitor[6] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical activation pathway of NOX2 and the specific point of intervention for this compound.
Caption: NOX2 activation pathway and this compound's mechanism of action.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound for NOX2 involves comparing its inhibitory effect on ROS production in cells expressing NOX2 versus cells expressing other NOX isoforms.
Cell Culture and Transfection
-
Objective: To generate cell lines that individually express different human NOX isoforms (NOX1, NOX2, NOX4, NOX5).
-
Methodology:
-
HEK293 (Human Embryonic Kidney 293) cells, which have low endogenous NOX expression, are commonly used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plasmids containing the cDNA for each human NOX isoform (and necessary accessory subunits like p22phox, NOXO1/NOXA1 for NOX1, or p47phox/p67phox for NOX2) are transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine).
-
Control cells are transfected with an empty vector.
-
Expression of the respective NOX isoform is confirmed via Western Blot analysis using specific antibodies.[9]
-
Measurement of NADPH Oxidase Activity
-
Objective: To quantify the production of reactive oxygen species (ROS) from each NOX isoform in the presence and absence of this compound.
-
Methodology (Lucigenin-based Chemiluminescence Assay): [10]
-
Transfected cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).
-
A cell suspension (e.g., 5 x 10³ cells) is added to the wells of a white 96-well microplate.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes).
-
The reaction is initiated by adding a solution containing lucigenin (e.g., 20 µM) as the chemiluminescent probe and NADPH (e.g., 100 µM) as the substrate.[11] For NOX5, calcium is added to activate the enzyme. For NOX1/2, an agonist like Phorbol 12-myristate 13-acetate (PMA) may be used to stimulate complex assembly.[12]
-
Chemiluminescence is measured immediately and continuously for 15-30 minutes using a microplate reader.
-
The rate of ROS production is calculated from the slope of the chemiluminescence signal over time.
-
Inhibition curves are generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value for each NOX isoform.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experiment to validate the specificity of a NOX inhibitor.
Caption: Workflow for validating NOX inhibitor specificity.
Conclusion
The available evidence indicates that this compound is a selective inhibitor of NOX2. Its mechanism of action, which involves the disruption of the p67phox-Rac1 interaction, provides a strong rationale for its specificity, as this particular interaction is a hallmark of the canonical NOX2 activation pathway.[1] While direct comparative IC50 data against all NOX isoforms is limited, cellular studies consistently demonstrate its efficacy in inhibiting NOX2-dependent processes while having minimal impact on pathways mediated by other ROS sources.[2][8] For researchers investigating the specific role of NOX2 in physiological or pathological processes, this compound serves as a valuable pharmacological tool, offering a higher degree of specificity compared to broad-spectrum flavoprotein inhibitors like DPI. However, as with any inhibitor, off-target effects cannot be entirely ruled out, and the use of complementary approaches, such as genetic knockdown, is recommended for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of NOX activity [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of Phox-i2 and Phox-I1 in NOX2 Inhibition
A detailed analysis of Phox-i2 and Phox-I1, two small molecule inhibitors of the NADPH oxidase 2 (NOX2) complex, reveals distinct efficacy profiles. Both compounds function by targeting the interaction between the cytosolic subunit p67phox and the small GTPase Rac, a critical step in the activation of the NOX2 enzyme and subsequent production of reactive oxygen species (ROS).[1][2][3] Experimental data demonstrates that while both are effective inhibitors, this compound exhibits enhanced potency in cellular assays.
Executive Summary
This compound and Phox-I1 were developed through rational design and in silico screening to specifically disrupt the p67phox-Rac1 signaling axis, thereby inhibiting NOX2-mediated superoxide production.[1][2] This targeted approach offers a significant advantage over less specific NADPH oxidase inhibitors.[1][4] Both molecules have been shown to dose-dependently suppress ROS production in neutrophils without significant toxicity.[1][2][3] However, comparative studies indicate that this compound, an analog of Phox-I1, possesses a higher binding affinity for p67phox and a lower IC50 for ROS inhibition in various cell models.[1]
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the efficacy of this compound and Phox-I1 based on available experimental results.
Table 1: Binding Affinity for p67phox
| Compound | Binding Affinity (Kd) | Method |
| This compound | ~150 nM | Microscale Thermophoresis |
| Phox-I1 | Submicromolar | Not specified |
Table 2: In Vitro Inhibition of ROS Production
| Compound | Cell Type | Assay | Stimulant | IC50 |
| This compound | dHL-60 cells | DCFDA | fMLP | ~1 µM |
| This compound | Primary human neutrophils | Luminol Chemiluminescence | fMLP | ~6 µM |
| Phox-I1 | Primary human neutrophils | Luminol Chemiluminescence | fMLP | ~8 µM |
Mechanism of Action and Signaling Pathway
This compound and Phox-I1 specifically inhibit the NOX2 enzymatic complex. In its inactive state, the catalytic subunit of NOX2, gp91phox (also known as NOX2), is localized to the plasma membrane, while the regulatory subunits, including p67phox, p47phox, p40phox, and Rac GTPase, are in the cytosol.[5][6][7] Upon cellular stimulation, these cytosolic components translocate to the membrane and assemble with the catalytic core to form the active enzyme complex.[7] A crucial step in this activation is the binding of GTP-bound Rac to p67phox.[1][8] this compound and Phox-I1 act by binding to p67phox at its Rac interaction site, thereby preventing the association of Rac1 and inhibiting the assembly and activation of the NOX2 complex.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Phox-I1.
Measurement of ROS Production in Neutrophils
1. Dichlorodihydrofluorescein diacetate (DCFDA) Assay in dHL-60 Cells:
-
Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are differentiated into a neutrophil-like phenotype by incubation with DMSO.
-
Inhibitor Treatment: Differentiated HL-60 (dHL-60) cells are pre-incubated with varying concentrations of this compound or Phox-I1.
-
ROS Stimulation: ROS production is stimulated by the addition of N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Detection: Cells are loaded with the fluorescent probe H2-DCFDA. In the presence of ROS, H2-DCFDA is oxidized to the highly fluorescent DCF.
-
Analysis: The fluorescence intensity is measured using a flow cytometer to quantify the level of intracellular ROS.
2. Luminol-Based Chemiluminescence Assay in Primary Human Neutrophils:
-
Neutrophil Isolation: Primary neutrophils are isolated from fresh human blood.
-
Inhibitor Treatment: Isolated neutrophils are pre-treated with different doses of this compound or Phox-I1.
-
ROS Stimulation: Superoxide production is induced with fMLP.
-
Detection: The chemiluminescent probe luminol is added. In the presence of ROS, luminol emits light.
-
Analysis: The chemiluminescence is measured over time using a luminometer to determine the rate and total amount of ROS production.
Experimental Workflow for ROS Inhibition Assay
Conclusion
Both this compound and Phox-I1 are valuable research tools for investigating the role of NOX2 in various physiological and pathological processes. They offer a high degree of specificity by targeting a key protein-protein interaction in the NOX2 activation pathway.[1][8] The available data indicates that this compound is a more potent inhibitor of NOX2-mediated ROS production in cellular systems compared to Phox-I1, as evidenced by its stronger binding affinity to p67phox and lower IC50 values.[1][9] For researchers requiring maximal inhibition of NOX2 activity at lower concentrations, this compound represents the more efficacious choice. However, both compounds serve as excellent probes for elucidating the functions of the p67phox-Rac1 signaling axis.
References
- 1. Rational design of small molecule inhibitors targeting the Rac GTPase - p67phox signaling axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of small molecule inhibitors targeting the Rac GTPase-p67(phox) signaling axis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phox-I1 | p67phox-Rac1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH Oxidase NOX2 Defines a New Antagonistic Role for Reactive Oxygen Species and cAMP/PKA in the Regulation of Insulin Secretion | Diabetes | American Diabetes Association [diabetesjournals.org]
- 7. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Phox-i2 vs. General Antioxidants: A Comparative Guide to Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for oxidative stress-related pathologies, a critical distinction exists between targeted enzyme inhibitors and general antioxidants. This guide provides an objective comparison of Phox-i2, a specific inhibitor of NADPH oxidase 2 (NOX2), and common non-specific antioxidants such as N-acetylcysteine (NAC), Vitamin C, and Vitamin E. We will delve into their distinct mechanisms of action, present available experimental data on their efficacy, and provide detailed experimental protocols for key assays.
Executive Summary
This compound operates by a fundamentally different mechanism than general antioxidants. It acts as a prophylactic agent by preventing the formation of reactive oxygen species (ROS) at a specific enzymatic source, the NOX2 complex. In contrast, general antioxidants act as scavengers, neutralizing existing ROS. This mechanistic difference has significant implications for their respective efficacy and specificity. While direct comparative studies are limited, the available data suggests that this compound offers a targeted approach to mitigating NOX2-driven oxidative stress, whereas general antioxidants provide a broader, less specific mode of action.
Mechanism of Action: A Tale of Two Strategies
This compound: A Targeted Approach to ROS Prevention
This compound is a selective inhibitor of the protein-protein interaction between the p67phox and Rac1 subunits of the NOX2 enzyme complex.[1][2][3] This interaction is a critical step in the assembly and activation of NOX2, a primary source of superoxide in phagocytic cells and other cell types. By blocking this interaction, this compound effectively prevents the production of superoxide and downstream ROS by NOX2.[1][3] This targeted inhibition avoids the off-target effects associated with less specific NOX inhibitors like diphenyleneiodonium (DPI).[2][3]
dot
Caption: this compound inhibits the interaction between p67phox and Rac1-GTP, preventing NOX2 activation.
General Antioxidants: The Scavenging Defense
General antioxidants, including Vitamin C, Vitamin E, and N-acetylcysteine (NAC), operate through direct interaction with and neutralization of existing ROS.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that donates electrons to neutralize a wide range of ROS. It also plays a role in regenerating other antioxidants, such as Vitamin E.
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that integrates into cell membranes and protects them from lipid peroxidation by scavenging lipid peroxyl radicals in a chain-breaking reaction.
-
N-acetylcysteine (NAC): Primarily acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. NAC can also directly scavenge some ROS and has been shown to have cytoprotective effects through the production of hydrogen sulfide (H₂S).
References
Cross-Validation of Phox-i2's Inhibitory Effects with Genetic Knockouts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Phox-i2 with genetic knockout models of its target pathway, the NADPH oxidase 2 (NOX2) complex. This guide synthesizes experimental data to cross-validate the inhibitory effects of this compound and offers detailed insights into its mechanism of action.
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between the p67phox and Rac1 subunits of the NOX2 enzyme complex. This interaction is a critical step in the activation of NOX2 and the subsequent production of reactive oxygen species (ROS). By preventing this association, this compound effectively inhibits NOX2-mediated ROS generation.[1][2] Genetic knockout models, specifically mice lacking either the p47phox (a crucial organizing subunit) or the NOX2 (gp91phox, the catalytic subunit) itself, provide a fundamental genetic benchmark for the consequences of ablating this pathway.
This guide will compare the quantitative effects of this compound with the phenotypes observed in p47phox-/- and NOX2-/- mice across various experimental paradigms, focusing on ROS production and inflammatory responses.
I. Comparative Analysis of ROS Production Inhibition
A primary measure of both this compound efficacy and the impact of genetic knockouts is the reduction in ROS production.
| Model | Assay Type | Cell/Tissue Type | Inhibitor/Condition | Key Quantitative Data | Reference |
| Pharmacological Inhibition | Luminol Chemiluminescence | Differentiated HL-60 cells | This compound | IC50: ~1 µM | [3] |
| Luminol Chemiluminescence | Primary Human Neutrophils | This compound | IC50: ~6 µM | [3] | |
| Microscale Thermophoresis | Purified p67phox protein | This compound | Kd: ~150 nM | [3][4] | |
| Genetic Knockout | Luminol-based Chemiluminescence | Whole Blood | NOX2-/- mice | ROS production largely absent | [5] |
| Lucigenin Chemiluminescence | Lung Tissue Homogenates (LPS-induced inflammation) | p47phox-/- mice | No significant increase in ROS compared to baseline; WT shows significant increase | [6] | |
| Dihydroethidium (DHE) Fluorescence | Heart Tissue (High-Fat Diet) | NOX2-/- mice | ~2-fold reduction in ROS production compared to WT | [7] | |
| Dihydroethidium (DHE) Fluorescence | Alveolar Epithelial Cells | NOX2-/- mice | Very low level of NADPH-dependent O2•− production compared to WT | [8] |
Summary of Findings:
This compound demonstrates potent, dose-dependent inhibition of ROS production in neutrophil-like cell lines and primary human neutrophils, with IC50 values in the low micromolar range.[3] The high-affinity binding of this compound to its target, p67phox, further validates its specific mechanism of action.[3][4]
Genetic knockout of either NOX2 or p47phox results in a near-complete abrogation of phagocytic ROS production.[5][9] In models of induced inflammation or metabolic stress, where NOX2 is a significant contributor to oxidative stress, tissues from knockout mice consistently show dramatically lower levels of ROS compared to their wild-type counterparts.[6][7][8] This strong correlation between the pharmacological and genetic approaches confirms that this compound effectively phenocopies the primary biochemical defect of NOX2 complex deficiency.
II. Comparative Analysis in In Vivo Inflammation Models
To further cross-validate the effects of this compound, this section compares its performance in preclinical inflammation models with the phenotypes of p47phox-/- and NOX2-/- mice in similar disease paradigms.
| Model Type | Specific Model | Treatment/Genetic Background | Key Quantitative Outcomes | Reference |
| Pharmacological Inhibition | Traumatic Brain Injury (mouse) | GSK2795039 (NOX2 inhibitor) | Lesion volume reduced by ~57% vs. vehicle. Neuronal loss reduced by ~45% vs. vehicle. | [10] |
| Spinal Cord Injury (mouse) | gp91ds-tat (NOX2 inhibitor peptide) | Significant improvement in Basso Mouse Scale (BMS) scores at 14 and 28 days post-injury. Significant reduction in neutrophil and macrophage/microglia infiltration. | [11] | |
| Genetic Knockout | Traumatic Brain Injury (mouse) | NOX2-/- | Lesion volume significantly reduced (~2.26 mm³) compared to WT (~5.22 mm³). Neuronal loss significantly reduced (~9% loss) compared to WT (~48% loss). | [10] |
| Spinal Cord Injury (mouse) | NOX2-/- | Significant improvement in BMS scores at 7, 14, and 28 days post-injury compared to WT. Significant reduction in pro-inflammatory markers (CD86, iNOS). | ||
| LPS-Induced Lung Inflammation (mouse) | p47phox-/- | Increased total cells and neutrophils in bronchoalveolar lavage fluid (BALF) at 4 and 24 hours post-LPS compared to WT. Increased BALF protein concentration (marker of lung injury) at 24 hours. | [6] | |
| TNFα-Induced Lung Inflammation (mouse) | p47phox-/- and NOX2-/- | Diminished upregulation of inflammatory genes (E-selectin, VCAM-1, ICAM-1, IL-1β, IL-6, TNFα) in the lungs compared to WT. | ||
| Zymosan-Induced Systemic Inflammation (mouse) | NOX2-/- | Increased total inflammation score at 24 hours. Increased lung pathology scores (hemorrhage, neutrophil infiltration). Elevated plasma levels of MCP-1, G-CSF, RANTES, and IL-17 compared to WT. | [1] |
Summary of Findings:
In models of neuroinflammation, both pharmacological inhibition and genetic knockout of NOX2 lead to significant neuroprotection, evidenced by reduced lesion volumes, decreased neuronal cell death, and improved functional outcomes.[10][11] This suggests that this compound and similar NOX2 inhibitors have strong therapeutic potential in CNS injuries where NOX2-mediated oxidative stress is a key pathological driver.
The role of the NOX2 complex in systemic inflammation and infection models is more complex. While some studies with p47phox-/- and NOX2-/- mice show a reduction in TNFα-induced inflammatory gene expression in the lungs, other studies using stimuli like LPS or zymosan demonstrate that these mice exhibit a hyper-inflammatory phenotype with increased inflammatory cell infiltration, tissue damage, and elevated pro-inflammatory cytokines.[1][6] This highlights a critical, context-dependent role for NOX2 in regulating the inflammatory response. The seemingly contradictory findings may be explained by the dual function of NOX2-derived ROS: while contributing to tissue damage at high levels, they are also involved in pathogen clearance and the resolution of inflammation. Therefore, the net effect of NOX2 inhibition in systemic inflammation will likely depend on the specific inflammatory trigger and the timing of the intervention.
III. Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
References
- 1. NOX2 Protects against Prolonged Inflammation, Lung Injury, and Mortality following Systemic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P47phox−/− Mice Are Compromised in Expansion and Activation of CD8+ T Cells and Susceptible to Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NADPH oxidase limits lipopolysaccharide-induced lung inflammation and injury in mice through redox regulation of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p47phox mouse knock-out model of chronic granulomatous disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOX2 drives M1-like microglial/macrophage activation and neurodegeneration following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NOX2 reduces locomotor impairment, inflammation, and oxidative stress after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of NOX2 and NOX4 inhibition after rodent spinal cord injury | PLOS One [journals.plos.org]
- 11. Genetic ablation of phagocytic NADPH oxidase in mice limits TNFα-induced inflammation in the lungs but not other tissues - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Phox-i2: A Comparative Guide to Novel NOX2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, against a panel of other novel NADPH oxidase 2 (NOX2) inhibitors. The following sections detail the mechanism of action, present quantitative inhibitory data, and outline the experimental protocols used to generate this data, offering a comprehensive resource for evaluating the most suitable tool compounds for preclinical research in inflammatory and neurodegenerative diseases.
Mechanism of Action and Inhibitor Targets
The activation of the NOX2 enzyme complex is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). This assembly is critical for the production of superoxide radicals. The inhibitors discussed in this guide target different key interactions within this activation cascade.
This compound is a selective inhibitor that functions by disrupting the interaction between p67phox and Rac1, a crucial step for the assembly and activation of the NOX2 complex.[1] Other novel inhibitors, such as the indole heteroaryl-acrylonitrile derivatives C6 and C14, target the interaction between p22phox and p47phox.[2][3][4] The quinazoline-based inhibitor, TG15-132, has also been identified as a potent NOX2 inhibitor, though its precise binding site is not as clearly elucidated.[5][6][7][8] GSK2795039 is another well-characterized selective NOX2 inhibitor.[9]
Below is a diagram illustrating the NOX2 activation pathway and the points of intervention for these inhibitors.
Quantitative Comparison of NOX2 Inhibitors
The following table summarizes the in vitro potency of this compound and other novel NOX2 inhibitors based on reported half-maximal inhibitory concentrations (IC50). It is important to note that the experimental conditions, such as cell type, stimulus, and detection method, can influence the apparent IC50 values.
| Inhibitor | Target | IC50 (µM) | Cell Type | Stimulus | Assay | Reference |
| This compound | p67phox-Rac1 | ~1 | dHL-60 | PMA | DCFDA | [5] |
| ~6 | Human Neutrophils | fMLP | Luminol | [5] | ||
| TG15-132 | NOX2 | 4.5 | dHL-60 | PMA | CBA (H₂O₂) | [5][6] |
| C6 | p22phox-p47phox | ~1 | HL-60 | PMA | DCF | [2][3][4] |
| C14 | p22phox-p47phox | ~1 | HL-60 | PMA | DCF | [2][3][4] |
| GSK2795039 | NOX2 | ~0.25 (pIC50=6.6) | Human PBMCs | PMA | L-012 | [9] |
| VAS2870 | Pan-NOX | - | Differentiated HL-60 | PMA | - | [2][10] |
Note: VAS2870 is often used as a reference pan-NOX inhibitor, but direct side-by-side IC50 comparisons with the other novel inhibitors in the same study are limited.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
General Experimental Workflow
The general workflow for assessing NOX2 inhibitor activity in a cell-based assay is depicted in the following diagram.
Cell Culture and Differentiation of HL-60 Cells
Human promyelocytic leukemia (HL-60) cells are a common model for studying NOX2 activity as they can be differentiated into a neutrophil-like phenotype with functional NOX2 expression.
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce differentiation into a neutrophil-like phenotype, HL-60 cells are cultured in the presence of 1.3% dimethyl sulfoxide (DMSO) or 1 µM all-trans-retinoic acid (ATRA) for 5-7 days.[2][5] Successful differentiation is confirmed by the expression of NOX2 subunits, such as gp91phox and p47phox, which can be assessed by Western blotting.[2]
Measurement of Reactive Oxygen Species (ROS) Production
Several assays are employed to quantify the production of ROS, primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), following NOX2 activation.
a) Dichlorofluorescein Diacetate (DCFDA) Assay
This assay measures intracellular ROS. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Differentiated HL-60 cells are harvested, washed, and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cells are loaded with DCFDA (typically 5-10 µM) for 30 minutes at 37°C.
-
After loading, cells are washed to remove excess probe.
-
Cells are pre-incubated with varying concentrations of the NOX2 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes).
-
NOX2 is activated by adding a stimulus, such as phorbol 12-myristate 13-acetate (PMA; typically 100-800 nM).[2]
-
The fluorescence intensity of DCF is measured over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[2]
-
b) Amplex® Red Assay
This assay is used to detect extracellular H₂O₂. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin.
-
Procedure:
-
Differentiated HL-60 cells are plated in a 96-well plate.
-
Cells are pre-incubated with the NOX2 inhibitor.
-
A reaction mixture containing Amplex Red (typically 50 µM) and HRP (typically 0.1 U/mL) is added to the cells.
-
NOX2 is activated with a stimulus (e.g., PMA).
-
The fluorescence of resorufin is measured using a fluorescence plate reader (excitation ~545 nm, emission ~590 nm).
-
c) Cytochrome c Reduction Assay
This spectrophotometric assay measures extracellular superoxide production. Superoxide reduces cytochrome c, leading to an increase in absorbance at 550 nm.
-
Procedure:
-
Differentiated HL-60 cells are resuspended in a buffer containing cytochrome c (typically 50-100 µM).
-
Cells are pre-incubated with the inhibitor.
-
The reaction is initiated by the addition of a stimulus (e.g., PMA).
-
The change in absorbance at 550 nm is monitored over time using a spectrophotometer. The superoxide-dependent reduction is confirmed by the inclusion of a control with superoxide dismutase (SOD), which scavenges superoxide and prevents cytochrome c reduction.
-
d) Lucigenin-based Chemiluminescence Assay
This assay detects superoxide production. Lucigenin is reduced by superoxide to a lucigenin radical cation, which then reacts with another superoxide molecule to produce an unstable dioxetane that emits light upon decomposition.
-
Procedure:
-
Differentiated HL-60 cells or cell membrane preparations are incubated with the inhibitor.
-
Lucigenin (typically 5 µM) is added to the cell suspension.
-
The reaction is initiated by the addition of a stimulus (e.g., PMA) and/or NADPH for cell-free systems.
-
Chemiluminescence is measured immediately using a luminometer.
-
Conclusion
This compound demonstrates potent and selective inhibition of NOX2 by targeting the p67phox-Rac1 interaction. When compared to other novel NOX2 inhibitors, this compound exhibits comparable low micromolar efficacy in cell-based assays. The choice of inhibitor for a particular study will depend on the specific research question, including the desired point of intervention in the NOX2 activation pathway and the experimental system being used. The detailed protocols provided herein should facilitate the independent evaluation and comparison of these valuable research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Phox-i2 and Other Inhibitors of the p67phox-Rac1 Interaction for NOX2 Oxidase
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction, and other compounds targeting the NADPH oxidase 2 (NOX2) pathway. This guide synthesizes available experimental data to facilitate informed decisions in research and development.
The interaction between the cytosolic regulatory protein p67phox and the small GTPase Rac1 is a critical step in the activation of the NOX2 enzyme complex, a key player in innate immunity and a significant contributor to oxidative stress in various pathologies. The targeted inhibition of this protein-protein interaction presents a promising therapeutic strategy. This guide focuses on this compound and compares its performance with its analog Phox-i1, as well as other compounds that modulate the NOX2 pathway through different mechanisms, such as the Rac1-GEF inhibitor NSC23766 and the pan-NOX inhibitor VAS2870.
Performance Comparison of NOX2 Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant inhibitors. Direct head-to-head studies under identical experimental conditions are limited; therefore, data is compiled from various sources.
Table 1: Binding Affinity and Inhibitory Concentration of p67phox-Rac1 Interaction Inhibitors
| Compound | Target | Assay Type | Cell Type | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |
| This compound | p67phox-Rac1 Interaction | Microscale Thermophoresis | - | ~150 nM | - | [1][2][3] |
| NOX2-mediated ROS | DCFDA Assay | Differentiated HL-60 cells | - | ~1 µM | [1][2] | |
| NOX2-mediated ROS | Luminol Chemiluminescence | Primary human neutrophils | - | ~6 µM | [1][2] | |
| Phox-i1 | p67phox-Rac1 Interaction | Titration Assays | - | ~100 nM | - | [1][4] |
| NOX2-mediated ROS | Luminol Chemiluminescence | Primary human neutrophils | - | ~8 µM | [1] | |
| NSC23766 | Rac1-GEF Interaction | Cell-free assay | - | - | ~50 µM | [5] |
| VAS2870 | Pan-NOX inhibitor | Oxidative Burst Assay | HL-60 cells | - | ~2 µM |
Note: The inhibitory activity of these compounds can vary depending on the cell type and the specific assay used.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the NOX2 activation pathway and the experimental procedures used to evaluate their efficacy.
Caption: NOX2 signaling pathway and points of inhibition.
Caption: Workflow for cellular ROS production inhibition assay.
Detailed Experimental Protocols
Precise and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. The following are detailed methodologies for key experiments cited in the comparison.
Cellular Reactive Oxygen Species (ROS) Production Assays
These assays are fundamental for assessing the functional consequence of inhibiting the NOX2 pathway in a cellular context.
a) Dichlorodihydrofluorescein Diacetate (DCFDA) Assay in Differentiated HL-60 Cells [1][2]
-
Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. To differentiate them into a neutrophil-like phenotype, cells are treated with 1.3% DMSO for 5-6 days.
-
Assay Procedure:
-
Differentiated HL-60 cells are harvested, washed, and resuspended in a suitable buffer (e.g., HBSS).
-
Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
The fluorescent probe H2-DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is added to the cell suspension and incubated for a further 15-30 minutes. H2-DCFDA is cell-permeable and is deacetylated intracellularly to a non-fluorescent compound, which is later oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
ROS production is stimulated by adding an agonist such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
The fluorescence intensity of DCF is measured using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. The IC50 value, the concentration of inhibitor required to reduce the ROS production by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
b) Luminol-Based Chemiluminescence Assay in Primary Human Neutrophils [1][2]
-
Neutrophil Isolation: Primary human neutrophils are isolated from fresh human blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
Assay Procedure:
-
Isolated neutrophils are resuspended in a suitable buffer.
-
Cells are pre-incubated with different concentrations of the inhibitor or vehicle control.
-
The chemiluminescent probe Luminol and horseradish peroxidase (HRP) are added to the cell suspension.
-
ROS production is stimulated with an agonist like fMLP.
-
The chemiluminescence signal, which is generated upon the oxidation of luminol by ROS in the presence of HRP, is measured immediately and continuously using a luminometer.
-
-
Data Analysis: The total or peak chemiluminescence signal is used to quantify ROS production. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protein-Ligand Binding Assay: Microscale Thermophoresis (MST)[1][2]
MST is a powerful technique to quantify the binding affinity between a protein and a small molecule inhibitor in solution.
-
Protein and Ligand Preparation:
-
Recombinant p67phox protein is purified.
-
The inhibitor (ligand), such as this compound, is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Assay Procedure:
-
The target protein (p67phox) is labeled with a fluorescent dye.
-
A series of dilutions of the unlabeled ligand (this compound) is prepared.
-
A constant concentration of the fluorescently labeled protein is mixed with the different concentrations of the ligand.
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is monitored. The thermophoretic movement changes upon the binding of the ligand.
-
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The dissociation constant (Kd), which reflects the binding affinity, is determined by fitting the data to a binding curve. A lower Kd value indicates a higher binding affinity.
Conclusion
This compound and its analog Phox-i1 are potent and selective inhibitors of the p67phox-Rac1 interaction, demonstrating efficacy in the nanomolar to low micromolar range in binding and cellular assays. In contrast, other compounds like NSC23766 and VAS2870, while also impacting the NOX2 pathway, do so through different mechanisms of action. For researchers aiming to specifically dissect the role of the p67phox-Rac1 interaction in their models, this compound and Phox-i1 represent highly specific tools. The choice of inhibitor should be guided by the specific research question, the experimental system, and the desired point of intervention in the NOX2 signaling cascade. The provided data and protocols serve as a valuable resource for the design and interpretation of experiments in this rapidly evolving field.
References
Safety Operating Guide
Navigating the Safe Disposal of Phox-i2: A Procedural Guide
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper and safe disposal of Phox-i2, a selective inhibitor of the p67phox-Rac1 interaction. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Given the absence of specific, publicly available disposal protocols for this compound, a cautious approach based on its chemical properties and potential hazards is necessary. This compound, with the molecular formula C18H15N3O4, is known to be a selective inhibitor of NADPH oxidase 2 (NOX2), playing a role in the modulation of reactive oxygen species (ROS) production.[1][2][3] Its instability in aqueous solutions is a key consideration for its handling and disposal.
Core Safety and Disposal Protocol
This protocol is designed to provide a clear, step-by-step process for the safe disposal of this compound, minimizing risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with standard laboratory PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Step 2: Decontamination of Non-Consumable Materials
For non-consumable items such as glassware or magnetic stirrers that have come into contact with this compound, a thorough decontamination process is required:
-
Initial Rinse: Rinse the contaminated items with a suitable organic solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).[4] Collect the resulting solvent rinse as chemical waste.
-
Secondary Wash: Wash the items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Step 3: Disposal of Contaminated Consumables
All disposable materials that have been in contact with this compound, including pipette tips, gloves, and paper towels, must be treated as chemical waste.
-
Segregation: Collect all contaminated consumables in a designated, clearly labeled, and sealed chemical waste bag or container.
-
Waste Stream: Dispose of this container in accordance with your institution's hazardous waste disposal procedures. Do not mix with general laboratory trash.
Step 4: Disposal of Unused this compound
For the disposal of unused or expired solid this compound or solutions:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in public databases, it is imperative to check for any SDS that may have been provided by the supplier. If available, the disposal instructions within the SDS must be followed.
-
Chemical Waste Contractor: In the absence of a specific SDS, the unused this compound should be disposed of through a licensed chemical waste contractor. The compound should be clearly labeled with its chemical name and any known hazard information.
-
Do Not Dispose Down the Drain: Due to its potential to break down into other compounds in aqueous solutions and its unknown environmental impact, this compound should never be disposed of down the sink or in any public sewer system.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C18H15N3O4 | [5] |
| Molecular Weight | 337.33 g/mol | [4] |
| CAS Number | 353495-22-4 | [4][5] |
| Solubility | DMSO 200 mg/mL (with ultrasonic) | [4] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility when working with and disposing of this compound.
References
Personal protective equipment for handling Phox-i2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Phox-i2. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
This compound is a selective inhibitor of the p67phox-Rac1 interaction, effectively inhibiting NADPH oxidase 2 (NOX2) and subsequent reactive oxygen species (ROS) production.[1] While specific toxicology data for this compound is limited, the presence of nitro groups in its structure suggests potential toxicological concerns, as nitroaromatic compounds can be associated with DNA damage. Therefore, cautious handling is paramount.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or if there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Inspect for tears or holes before each use. Double-gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Temperature: For long-term storage of stock solutions, aliquoting and storing at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended to prevent degradation from repeated freeze-thaw cycles.[1][2]
Preparation of Stock Solutions
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear all required PPE.
-
Carefully weigh the desired amount of solid this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Experimental Use
-
Cell Culture: When treating cells with this compound, perform all steps in a biological safety cabinet to maintain sterility and operator safety.
-
Dilutions: Prepare working dilutions from the stock solution as needed.
-
Incubation: After treating cells, incubate as required by the experimental protocol.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. |
| This compound Solutions | Collect all unused this compound solutions (stock and working solutions) in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated Cell Culture Media | Aspirate into a flask containing a suitable disinfectant (e.g., 10% bleach) and allow for an appropriate contact time before disposing down the drain with copious amounts of water, in accordance with local regulations. |
| Empty this compound Vials | Triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Deface the label and dispose of the empty vial in the appropriate glass or solid waste container. |
Note: Always adhere to your institution's specific chemical waste disposal guidelines.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound, based on published research.
Inhibition of ROS Production in Differentiated HL-60 Cells
This protocol outlines the steps to measure the inhibitory effect of this compound on ROS production in a human neutrophil-like cell line.
-
Cell Culture and Differentiation:
-
Cell Preparation:
-
Harvest the differentiated HL-60 cells and resuspend them in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).[5]
-
-
This compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
-
ROS Measurement using a Fluorescent Probe (e.g., DCFDA):
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), by incubating for a specified time (e.g., 45 minutes) at 37°C in the dark.[5]
-
Wash the cells to remove excess probe.
-
-
Stimulation of ROS Production:
-
Stimulate the cells with an agonist, such as phorbol 12-myristate 13-acetate (PMA), to induce ROS production.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
The IC50 value for this compound in dHL-60 cells has been reported to be approximately 1µM.[6]
-
Inhibition of Superoxide Production in Primary Human Neutrophils
This protocol describes how to assess the effect of this compound on superoxide production in primary human neutrophils using a chemiluminescence assay.
-
Isolation of Human Neutrophils:
-
Isolate primary neutrophils from fresh human blood using standard density gradient centrifugation techniques.
-
-
Cell Preparation:
-
Resuspend the isolated neutrophils in a suitable buffer.
-
-
This compound Treatment:
-
Pre-incubate the neutrophils with different concentrations of this compound or a vehicle control.
-
-
Superoxide Measurement using Luminol Chemiluminescence:
-
Add a chemiluminescent probe, such as luminol, to the cell suspension.
-
Stimulate the cells with an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLP) to trigger superoxide production.
-
-
Data Acquisition:
-
Measure the chemiluminescence signal over time using a luminometer.
-
The IC50 value for this compound in primary human neutrophils has been reported to be approximately 6µM.[6]
-
Visualized Workflows and Pathways
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity [frontiersin.org]
- 5. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
